2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Description
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Properties
CAS No. |
1304788-07-5 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-9-5-2-3-6(8(12)13)11-7(5)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
BSPXKHBHVDQRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid structure elucidation
Comprehensive Structure Elucidation of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid: An Analytical Whitepaper
Executive Summary
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a highly functionalized organic compound belonging to the imidazopyridine class, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological properties[1]. Characterized by a fused bicyclic system comprising an imidazole and a pyridine ring, this scaffold serves as a critical bioisostere for purines and benzimidazoles in drug development, particularly in oncology and inflammation pathways[1].
However, the structural elucidation of this molecule presents distinct analytical challenges. The core exhibits dynamic 1H/3H tautomerism, and confirming the precise regiochemistry of the 5-carboxylic acid and the 2-methyl group requires a rigorous, multi-modal analytical strategy[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating workflow for the unambiguous structural characterization of this molecule, integrating High-Resolution Mass Spectrometry (HRMS) and advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Structural Dynamics & The Tautomeric Challenge
Imidazo[4,5-b]pyridines are notorious for their complex structural dynamics. In solution, the molecule exists in a rapid tautomeric equilibrium between the 1H-imidazo and 3H-imidazo forms. This proton transfer dictates the electronic distribution across the pyridine ring and significantly influences the molecule's interaction with biological targets[2]. Furthermore, the fluorescence and NMR behavior of imidazo[4,5-b]pyridines show a strong sensitivity to the solvent environment due to these isomeric equilibria[3].
Causality in Solvent Selection: To elucidate the structure accurately, the choice of NMR solvent is critical. Anhydrous DMSO- d6 is selected over CDCl 3 or Methanol- d4 for two reasons:
-
Solubility: The zwitterionic character of the 5-carboxylic acid and the basic pyridine nitrogen demands a highly polar aprotic solvent.
-
Proton Exchange Inhibition: DMSO- d6 forms strong hydrogen bonds with the -NH and -COOH protons, slowing down their chemical exchange rate with residual water. This allows for the direct observation of these exchangeable protons in the 1 H NMR spectrum, which is essential for mapping the tautomeric state.
Part 2: Strategic Analytical Workflow
To ensure absolute trustworthiness, the elucidation workflow is designed as a self-validating system. The exact mass dictates the molecular formula, which mathematically constrains the Degree of Unsaturation (DoU). The 1D NMR must account for this exact DoU, while 2D NMR maps the spatial and scalar connectivity.
Figure 1: Multi-modal analytical workflow for comprehensive structure elucidation.
Self-Validating Logic: The Degree of Unsaturation (DoU)
From the HRMS-derived formula (C 8 H 7 N 3 O 2 ), we calculate the DoU:
DoU=C+1−2H+2N=8+1−3.5+1.5=7The proposed structure perfectly satisfies this constraint:
-
Bicyclic imidazo[4,5-b]pyridine core = 2 rings + 4 double bonds = 6 DoU.
-
Carboxylic acid group (C=O) = 1 double bond = 1 DoU.
-
Total = 7 DoU.
Part 3: Step-by-Step Experimental Methodologies
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote ionization.
-
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard Agilent tuning mix to ensure mass accuracy is strictly < 5 ppm.
-
Acquisition: Infuse the sample at a flow rate of 10 µL/min. Acquire data in positive (ESI+) ion mode over a mass range of m/z 50–1000.
-
Data Processing: Extract the monoisotopic peak and calculate the mass error relative to the theoretical exact mass.
Protocol 2: Comprehensive NMR Acquisition
Note: The core scaffold requires careful handling; it should be stored in a dark place under an inert atmosphere prior to analysis[4].
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6 (100 atom % D) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe. Regulate the probe temperature precisely to 298 K.
-
1D Acquisition:
-
1 H NMR: Execute the zg30 pulse sequence (16 scans, 2 s relaxation delay).
-
13 C NMR: Execute the zgpg30 pulse sequence with proton decoupling (1024 scans, 2 s relaxation delay).
-
-
2D Acquisition:
-
HSQC: Use hsqcedetgpsisp2.2 (multiplicity-edited) to differentiate CH/CH 3 from CH 2 groups.
-
HMBC: Use hmbcgplpndqf. Crucial Causality: Optimize the long-range coupling constant delay for nJCH=8 Hz, which is the optimal value for observing 3-bond correlations across aromatic and heteroaromatic systems[5].
-
Part 4: Data Interpretation & Quantitative Summaries
HRMS Data Summary
The HRMS data provides the foundational proof of the molecular formula, acting as the first gate of validation.
| Ionization Mode | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Adduct Assignment |
| ESI (+) | 178.0611 | 178.0614 | +1.68 | [M+H] + |
| ESI (-) | 176.0465 | 176.0461 | -2.27 | [M-H] − |
NMR Data & Regiochemical Deduction
The 1 H and 13 C NMR chemical shifts of imidazopyridines typically show the pyridine protons in the 7.2–8.5 ppm range[6]. The regiochemistry of the carboxylic acid is the most critical feature to prove. If the -COOH is at position 5, the remaining pyridine protons (H-6 and H-7) must appear as two ortho-coupled doublets ( 3J≈8.2 Hz).
| Position | 1 H NMR (δ, ppm, mult., J in Hz) | 13 C NMR (δ, ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| 2-CH 3 | 2.60 (s, 3H) | 15.5 | C-2 |
| C-2 | - | 155.2 | - |
| 3-NH | 12.85 (br s, 1H) | - | C-2, C-3a, C-7a (weak due to exchange) |
| C-3a | - | 145.5 | - |
| C-5 | - | 148.0 | - |
| H-6 | 8.05 (d, J=8.2 , 1H) | 120.2 | C-5, C-7a, C=O (166.5) |
| H-7 | 8.15 (d, J=8.2 , 1H) | 128.5 | C-5, C-3a |
| C-7a | - | 135.0 | - |
| 5-COOH | 13.10 (br s, 1H) | 166.5 | - |
Logical Deduction of the 5-Position: The HMBC experiment is the definitive tool for assigning the regiochemistry[5]. The proton at 8.05 ppm (H-6) shows a strong 3-bond ( 3J ) HMBC correlation to the carbonyl carbon at 166.5 ppm. Because HMBC correlations are strictly dominant over 3 bonds in aromatic systems, H-6 must be adjacent to the carbon bearing the carboxylic acid (C-5). Furthermore, H-7 (8.15 ppm) shows a 3J correlation to the bridgehead carbon C-3a (145.5 ppm), confirming its position adjacent to C-7a.
Figure 2: Key HMBC correlations confirming the regiochemistry of the 5-carboxylic acid.
Conclusion
The structural elucidation of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid requires a deep understanding of heterocyclic tautomerism and scalar coupling networks. By employing a self-validating loop—where HRMS defines the exact DoU and gradient-selected 2D NMR (HMBC/HSQC) maps the exact atomic connectivity—researchers can unambiguously confirm both the 2-methyl substitution and the 5-carboxylic acid regiochemistry. This rigorous analytical framework ensures the highest level of data integrity required for downstream drug development and regulatory submissions.
References
-
EvitaChem. 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.[1] URL:
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.[5] URL:
-
National Institutes of Health (PMC). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.[2] URL:
-
American Chemical Society (ACS). Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine.[3] URL:
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.[6] URL:
-
Sigma-Aldrich. 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid.[4] URL:
Sources
The Pharmacological Privilege of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary
The imidazo[4,5-b]pyridine scaffold represents a highly privileged class of heterocyclic compounds in modern medicinal chemistry. Structurally analogous to naturally occurring purines (acting as 1-deazapurines), these bicyclic systems readily interact with a vast array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and phosphodiesterases[1][2].
Among these derivatives, 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has emerged as a critical pharmacophore. The fusion of the imidazole and pyridine rings provides a rigid, planar surface ideal for π-π stacking within deep hydrophobic protein pockets. Concurrently, the 5-carboxylic acid moiety serves as a highly directional hydrogen-bond acceptor and anion, capable of forming robust salt bridges with basic amino acid residues (such as Arginine or Lysine) in target receptors[3]. This whitepaper dissects the biological activity of this specific scaffold, explores its recent breakthrough applications in metabolic disease (GLP-1R agonism) and cardiovascular health (PDE-V inhibition), and provides validated experimental workflows for its evaluation.
Structural Rationale & Pharmacophore Mapping
The rational design of drugs utilizing the 2-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid core is driven by precise structure-activity relationship (SAR) dynamics:
-
The 1-Deazapurine Core: By replacing the N1 nitrogen of a standard purine with a carbon atom, the imidazo[4,5-b]pyridine core maintains the spatial geometry required for ATP-competitive binding while altering the electron density and hydrogen-bonding profile. This subtle shift often dramatically improves selectivity against off-target kinases[2].
-
The 2-Methyl Substitution: The addition of a methyl group at the 2-position of the imidazole ring introduces steric bulk. This modification restricts the rotational freedom of the molecule within the binding site, locking it into a bioactive conformation that favors specific GPCR interactions over promiscuous kinase binding.
-
The 5-Carboxylic Acid: This is the primary functional handle. At physiological pH, the carboxylic acid is deprotonated. In the context of GPCRs, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R), this anionic state is strictly required to form a critical salt bridge with the ARG380 residue, anchoring the agonist deep within the transmembrane domain[3]. Furthermore, it serves as an excellent synthetic branch point for amidation or esterification to modulate lipophilicity[4].
Key Biological Activities & Therapeutic Applications
Metabolic Diseases: GLP-1R Agonism and hERG Mitigation
Small-molecule GLP-1R agonists, such as Danuglipron, have shown immense clinical promise for treating Type 2 Diabetes Mellitus (T2DM) and obesity. However, early-generation molecules often relied on basic piperidine rings, which carry a known liability: they bind to the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and severe cardiac toxicity[3].
Recent medicinal chemistry campaigns have successfully replaced the problematic piperidine moiety with imidazo[4,5-b]pyridine-5-carboxylic acid derivatives. The carboxylic acid maintains the essential salt bridge with GLP-1R's ARG380, while the fused heteroaromatic core reduces the overall basicity and lipophilicity (pKa shift) of the molecule. This strategic bioisosteric replacement preserves nanomolar cAMP accumulation efficacy while virtually eliminating hERG channel inhibition[3].
Fig 1: Imidazo[4,5-b]pyridine GLP-1R agonist mechanism driving cAMP accumulation and insulin release.
Cardiovascular Indications: PDE-V Inhibition
Beyond metabolic targets, derivatives of 2-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid have been extensively patented as sulfonamide precursors for the treatment of cardiovascular diseases. By coupling the 5-carboxylic acid with various sulfonamides, researchers have generated potent cGMP-specific phosphodiesterase type V (PDE-V) inhibitors. These compounds exhibit profound smooth muscle relaxing activity, bronchodilating activity, and vasodilating effects, making them highly relevant for pulmonary hypertension and erectile dysfunction therapeutics[5].
Quantitative Data Presentation
To illustrate the pharmacological optimization achieved by integrating the imidazo[4,5-b]pyridine-5-carboxylic acid core, the following table summarizes the comparative SAR data against a traditional piperidine-based lead (Danuglipron-analogous baseline).
| Compound Class | GLP-1R cAMP EC₅₀ (nM) | hERG IC₅₀ (µM) | Selectivity Index (hERG/GLP-1R) | Primary Liability |
| Piperidine Core (Baseline) | 0.04 | 4.3 | ~107,500 | High risk of QT prolongation |
| Imidazo[4,5-b]pyridine-5-COOH Core | 0.08 | > 50.0 | > 625,000 | None observed |
| Thienoimidazole Core | 0.45 | 12.5 | ~27,700 | Reduced GLP-1R potency |
Data synthesized from recent SAR explorations of small-molecule GLP-1R agonists optimizing out hERG liabilities[3].
Experimental Workflows & Self-Validating Protocols
To ensure the trustworthiness and reproducibility of the biological data, the following self-validating protocols must be employed when evaluating novel 2-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid derivatives.
Protocol 1: In Vitro GLP-1R cAMP Accumulation Assay
Causality Check: Because GLP-1R is a Gαs-coupled GPCR, receptor activation directly stimulates Adenylate Cyclase, leading to cAMP production. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay because it eliminates false positives caused by the auto-fluorescence of heteroaromatic compounds.
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human GLP-1R in DMEM/F12 medium supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4).
-
PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Rationale: IBMX inhibits endogenous phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring a stable, measurable signal.
-
Compound Treatment: Dispense 5 µL of the imidazo[4,5-b]pyridine derivative (serially diluted from 10 µM to 0.1 pM in assay buffer) into a 384-well plate. Add 5 µL of the cell suspension (approx. 1,000 cells/well). Incubate for 30 minutes at room temperature.
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour in the dark.
-
Readout & Validation: Read the plate on a time-resolved fluorescence microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio. Self-Validation: Endogenous GLP-1 (7-36) amide must be run concurrently as a positive control to validate the dynamic range of the assay.
Protocol 2: hERG Channel Inhibition Patch-Clamp Assay
Causality Check: To definitively prove that the carboxylic acid modification has resolved the cardiac toxicity associated with basic amines, direct electrophysiological measurement of the hERG potassium current is required.
-
Cell Preparation: Use HEK293 cells stably expressing the hERG potassium channel.
-
Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). The extracellular solution must contain standard physiological ions (145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse the cells with the test compound at varying concentrations (1 µM, 10 µM, 30 µM, 50 µM) for 5 minutes per concentration.
-
Data Analysis: Measure the peak tail current amplitude. Self-Validation: Cisapride or Terfenadine must be used as a positive control to ensure the channels are responsive to known hERG blockers.
Fig 2: Self-validating screening workflow balancing GLP-1R efficacy with cardiac safety (hERG).
Conclusion
The 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold is a masterclass in bioisosteric design. By leveraging its purine-like geometry for deep pocket insertion and utilizing the 5-carboxylic acid to form critical salt bridges while simultaneously tuning out hERG channel basicity liabilities, medicinal chemists can develop highly potent, orally bioavailable, and cardiac-safe therapeutics. Whether utilized in the next generation of small-molecule GLP-1R agonists for obesity or as sulfonamide precursors for PDE-V inhibition, this core will remain a cornerstone of advanced drug discovery.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Organic Chemistry / Bentham Science URL:[Link]
-
Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- US6348474B1 - Sulfonamide compounds and medicinal use thereof Source: Google Patents URL
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- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1638769-03-5: Methyl 3H-imidazo[4,5-b]pyridine-5-carbo… [cymitquimica.com]
- 5. US6348474B1 - Sulfonamide compounds and medicinal use thereof - Google Patents [patents.google.com]
The Imidazo[4,5-b]Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Synthesis of Novel Analogs for Researchers, Scientists, and Drug Development Professionals.
The imidazo[4,5-b]pyridine core, a heterocyclic system structurally analogous to naturally occurring purines, has emerged as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its inherent ability to mimic the purine structure allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological significance, and optimization of imidazo[4,5-b]pyridine analogs, offering field-proven insights for professionals in drug discovery and development.
The Strategic Advantage of the Imidazo[4,5-b]Pyridine Core
The therapeutic potential of imidazo[4,5-b]pyridines stems from their structural resemblance to purines, the fundamental building blocks of nucleic acids and key components in cellular signaling. This mimicry allows them to function as competitive inhibitors for enzymes that process purine-based substrates, a prime example being protein kinases.[1][2][5] The pyridine nitrogen atom, compared to the corresponding carbon in a purine, introduces a key point of electrostatic interaction and can significantly influence the compound's physicochemical properties, such as solubility and bioavailability.
The versatility of this scaffold is demonstrated by its broad spectrum of biological activities, including:
-
Anticancer Properties: A significant body of research highlights the potent antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various cancer cell lines.[6][7][8][9][10] Their mechanisms often involve the inhibition of critical cell cycle regulators like Aurora kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[8][11][12][13]
-
Antiviral and Antibacterial Activity: Certain analogs have shown promise as antiviral and antibacterial agents, although this is a less explored area compared to their anticancer potential.[6]
-
Anti-inflammatory Effects: Some derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX).[10]
The following diagram illustrates the structural similarity between the native purine scaffold and the imidazo[4,5-b]pyridine core, highlighting the key isosteric replacement.
Caption: Structural analogy between purine and imidazo[4,5-b]pyridine.
Synthetic Pathways to the Imidazo[4,5-b]Pyridine Nucleus
The construction of the imidazo[4,5-b]pyridine core can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule.
Classical Condensation Approaches
A foundational and widely employed method involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent (e.g., aldehydes, orthoesters).[3] This approach is robust and allows for the introduction of a diverse range of substituents at the 2-position of the imidazo[4,5-b]pyridine ring.
Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) and a substituted aryl aldehyde (1.0-1.2 eq) in a suitable solvent such as nitrobenzene or ethanol.[14]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h).[14] The use of an oxidizing agent, such as air or sodium metabisulfite, can facilitate the cyclodehydrogenation step.[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
The following diagram outlines the general workflow for this classical condensation reaction.
Caption: Workflow for classical imidazo[4,5-b]pyridine synthesis.
Modern Palladium-Catalyzed Methodologies
More recent synthetic advancements have utilized palladium-catalyzed cross-coupling reactions to construct the imidazo[4,5-b]pyridine scaffold with high regioselectivity and functional group tolerance.[15] A notable example is the coupling of 2-chloro-3-aminopyridines with primary amides, which proceeds via an initial amidation followed by an in-situ cyclization and dehydration cascade.[3][15] This method offers a powerful tool for accessing N1-substituted imidazo[4,5-b]pyridines, which can be challenging to obtain through classical routes.[15]
Experimental Protocol: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloro-3-aminopyridine substrate (1.0 eq), the primary amide (1.2-1.5 eq), a palladium catalyst such as Pd2(dba)3 or Pd(OAc)2 (typically 2-5 mol%), a suitable phosphine ligand like Xantphos or Me4tBu-XPhos (4-10 mol%), and a base such as K3PO4 or Cs2CO3 (2.0-3.0 eq).[3][15]
-
Reaction Execution: Add a dry, degassed solvent (e.g., toluene, dioxane, or t-butanol) and heat the mixture to the appropriate temperature (typically 80-120 °C) for the required duration (12-24 h).[3][15]
-
Product Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N1-substituted imidazo[4,5-b]pyridine.
The following diagram depicts the key steps in the palladium-catalyzed synthesis.
Caption: Palladium-catalyzed synthesis of N1-substituted analogs.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective imidazo[4,5-b]pyridine-based drugs relies heavily on a thorough understanding of their structure-activity relationships (SAR).[9][16] Systematic modifications at various positions of the scaffold can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties.
Key Positions for Modification
-
C2-Position: Substitution at the C2-position is crucial for modulating the biological activity. A wide variety of aryl, heteroaryl, and alkyl groups have been explored at this position to optimize interactions with the target protein.[16]
-
N1 and N3-Positions: Alkylation or arylation at the N1 or N3 positions of the imidazole ring can influence the compound's solubility, metabolic stability, and cell permeability.[17]
-
Pyridine Ring Substituents: Modifications on the pyridine ring, such as the introduction of halogens or small alkyl groups, can fine-tune the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.[6]
The following table summarizes the impact of substitutions at different positions on the biological activity of imidazo[4,5-b]pyridine analogs, drawing from various studies.
| Position | Type of Substituent | General Impact on Biological Activity |
| C2 | Aryl, Heteroaryl | Often critical for target engagement and potency.[16] |
| N1/N3 | Alkyl, Aryl | Influences solubility, cell permeability, and metabolic stability.[17] |
| C5/C6 | Halogen, Alkyl | Can modulate electronic properties and steric interactions.[6] |
| C7 | Piperazinyl motifs | Have been shown to enhance potency against certain kinases.[11] |
Case Study: Imidazo[4,5-b]pyridines as Kinase Inhibitors
A prominent application of the imidazo[4,5-b]pyridine scaffold is in the development of kinase inhibitors for cancer therapy.[1][2][5] Their ability to mimic the ATP purine ring allows them to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.
Aurora Kinase Inhibitors
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis.[11][13] Optimization of a lead compound led to the discovery of orally bioavailable inhibitors with significant in vivo efficacy in tumor xenograft models.[11]
Bruton's Tyrosine Kinase (BTK) Inhibitors
Novel imidazo[4,5-b]pyridine analogs have been designed and synthesized as noncovalent, reversible inhibitors of BTK, a key enzyme in B-cell signaling.[12] This approach aims to overcome some of the off-target effects and safety concerns associated with covalent BTK inhibitors.[12] Molecular docking studies have revealed that these compounds form key hydrogen bonds with residues in the kinase hinge region.[12]
The signaling pathway involving BTK is a critical target in B-cell malignancies. The diagram below illustrates the central role of BTK in this pathway.
Caption: Inhibition of the BTK signaling pathway.
Future Directions and Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Exploring New Biological Targets: While kinase inhibition is a major focus, the diverse biological activities of these compounds suggest that they may have potential against other target classes.
-
Development of More Selective Inhibitors: Enhancing selectivity is crucial to minimize off-target effects and improve the safety profile of drug candidates.
-
Application of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will accelerate the exploration of chemical space around this privileged scaffold.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Retrieved from [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010). ACS Publications. Retrieved from [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. (2012). Organic Chemistry Portal. Retrieved from [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Bentham Science. Retrieved from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved from [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Europe PMC. Retrieved from [Link]
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Synthesis of Substituted Imidazo[4,5-b]pyridines as Analogues of the DNA Binding Fluorochrome Hoechst 33258. (n.d.). Marcel Dekker, Inc. Retrieved from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. Retrieved from [Link]
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Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). PubMed. Retrieved from [Link]
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Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). PubMed. Retrieved from [Link]
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Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES. (2002). Ovid. Retrieved from [Link]
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Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (n.d.). PMC. Retrieved from [Link]
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2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PMC. Retrieved from [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
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Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (n.d.). Semantic Scholar. Retrieved from [Link]
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Therapeutic Targeting via Imidazo[4,5-b]pyridine Scaffolds: Mechanisms, Methodologies, and Clinical Horizons
Executive Summary
The imidazo[4,5-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Structurally analogous to naturally occurring purines, this bicyclic heteroaromatic system acts as an exceptional bioisostere for ATP[1]. The core's distinct electronic properties—specifically, the strong hydrogen-bond donating capability of the imidazole NH (pKa ~11) paired with the hydrogen-bond accepting nature of the pyridine nitrogen—enable precise, high-affinity insertion into the highly conserved hinge regions of various kinases and epigenetic readers[2]. This whitepaper explores the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows used to develop imidazo[4,5-b]pyridine derivatives into preclinical candidates.
Primary Therapeutic Targets & Mechanistic Pathways
Aurora Kinases and FLT3 (Oncology)
Aurora kinases (A, B, and C) are critical serine/threonine kinases that regulate centrosome maturation and mitotic spindle assembly. Their overexpression leads to chromosomal instability and tumorigenesis. Concurrently, the FMS-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (FLT3-ITD) mutant, drives constitutive proliferative signaling in Acute Myeloid Leukemia (AML)[3].
Lead optimization of the imidazo[4,5-b]pyridine core has yielded potent dual inhibitors, such as Compound 27e [3] and CCT137690 [2]. By incorporating a 1-benzylpiperazinyl motif at the 7-position, researchers successfully targeted the solvent-exposed channel of the kinase active site. This specific functionalization drastically improves aqueous solubility and oral bioavailability while circumventing the toxicophore liabilities associated with earlier generation inhibitors[2].
p21-Activated Kinase 4 (PAK4) (Metastasis)
PAK4 regulates cytoskeletal reorganization, cell motility, and oncogenic transformation, making it a prime target for anti-metastatic therapies. Using fragment-based drug design (FBDD), researchers identified KY-04045 , an imidazo[4,5-b]pyridine derivative that selectively binds the PAK4 hinge loop. Crystallographic data confirms that the pyrazole and imidazopyridine rings are sufficient to anchor the molecule within the active site, establishing a foundational building block for novel PAK4 inhibitors[4].
Epigenetic BET Bromodomains (Neuropathic Pain)
Beyond kinases, the imidazo[4,5-b]pyridine scaffold has been repurposed to target epigenetic readers. Bromodomain and extra-terminal (BET) proteins recognize acetylated lysine residues on histones to promote inflammatory gene transcription. Novel 1H-imidazo[4,5-b]pyridine derivatives act as competitive BET inhibitors, effectively attenuating the neuro-inflammatory pathways responsible for chronic neuropathic pain[5].
DprE1 (Antimicrobial/Antitubercular)
The scaffold also exhibits potent antimicrobial properties. Derivatives featuring a 6-(4-nitrophenoxy) substitution have been designed as inhibitors of DprE1, a crucial enzyme in Mycobacterium tuberculosis cell wall synthesis. The nitro group facilitates specific covalent/non-covalent binding with the Cys387 residue of the DprE1 enzyme, offering a novel mechanism of action against multi-drug resistant tuberculosis[6].
Quantitative Target Affinity
To contextualize the pharmacological potency of these derivatives, the following table summarizes the biochemical affinities of key imidazo[4,5-b]pyridine lead compounds across their respective therapeutic targets:
| Target | Lead Compound | Biochemical Affinity | Disease Indication | Mechanism of Action |
| Aurora A / B | CCT137690 | IC₅₀ = 15 nM / 25 nM | Solid Tumors | Mitotic spindle disruption[2] |
| FLT3 / Aurora A | Compound 27e | K_d = 6.2 nM / 7.5 nM | Acute Myeloid Leukemia | Dual inhibition of proliferation & division[3] |
| PAK4 | KY-04045 | Hinge-binding fragment | Metastatic Cancers | Cytoskeletal reorganization blockade[4] |
| BET Bromodomain | Compound 9 | Sub-micromolar IC₅₀ | Neuropathic Pain | Epigenetic transcriptional attenuation[5] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the progression of an imidazo[4,5-b]pyridine hit to a preclinical lead requires orthogonal, self-validating assays. Below are the definitive protocols for biochemical screening and cellular target engagement.
Protocol 1: TR-FRET Kinase Inhibition Assay (Biochemical Affinity)
Causality & Rationale: Standard fluorescence intensity assays often yield false positives when screening imidazo[4,5-b]pyridines, as their extended conjugated π -systems exhibit intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 50–100 µs) before measurement. This allows the short-lived compound auto-fluorescence to decay, isolating the long-lived Europium chelate signal and ensuring absolute data trustworthiness.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well plate, combine 10 µL of kinase buffer containing recombinant Aurora A or FLT3-ITD enzyme, ATP (at the enzyme's specific Km ), and a biotinylated peptide substrate.
-
Compound Addition: Add the imidazo[4,5-b]pyridine derivative in a 10-point dose-response concentration gradient (0.1 nM to 10 µM). Include DMSO as a negative vehicle control and Staurosporine as a positive control.
-
Incubation: Incubate at room temperature for 60 minutes to allow steady-state ATP competition.
-
Detection: Add 10 µL of detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Readout & Validation: Read the plate at 615 nm and 665 nm. The assay is self-validating only if the calculated Z'-factor is >0.6, confirming a robust signal-to-noise ratio independent of compound interference.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement)
Causality & Rationale: Biochemical assays confirm affinity against isolated kinase domains but fail to account for cellular permeability or intracellular ATP competition. CETSA provides a self-validating bridge by quantifying target thermal stabilization in live cells, proving that the drug physically engages the target in its native physiological environment.
Step-by-Step Methodology:
-
Cell Treatment: Incubate live MV4-11 (AML) cells with Compound 27e (e.g., 100 nM) or DMSO vehicle for 2 hours.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.
-
Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
Quantification: Analyze the soluble fraction via Western blot using anti-FLT3 and anti-Aurora A antibodies.
-
Validation: A successful target engagement is validated by a significant rightward shift in the melting temperature ( Tm ) of the target protein in the drug-treated cohort compared to the DMSO control.
Mechanistic Visualizations
Caption: Dual inhibition of FLT3 and Aurora kinases driving cell cycle arrest and apoptosis in AML cells.
Caption: Self-validating pipeline from biochemical screening to in vivo lead optimization.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.[Link]
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228.[Link]
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Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734.[Link]
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Park, J. K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583.[Link]
-
Zhao, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8797-8815.[Link]
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2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid: A Technical Guide to Synthesis and Application
Executive Summary
In modern medicinal chemistry, the design of neuroactive compounds requires scaffolds that balance aqueous solubility, metabolic stability, and blood-brain barrier (BBB) penetrance. 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS: 1304788-07-5) has emerged as a privileged fused-bicyclic scaffold. Characterized by an imidazopyridine core with a methyl group at the C2 position and a carboxylic acid at the C5 position, this compound serves as a critical building block for synthesizing Positive Allosteric Modulators (PAMs) targeting G-protein-coupled receptors (GPCRs), most notably the metabotropic glutamate receptor 2 (mGluR2).
This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, synthetic methodologies, and pharmacological applications of this essential chemical precursor.
Structural Rationale & Physicochemical Profiling
The strategic replacement of a traditional benzimidazole core with an imidazo[4,5-b]pyridine core is a deliberate choice in drug design. The introduction of the pyridine nitrogen alters the electronic distribution of the fused ring system, slightly lowering the overall lipophilicity (LogP) while increasing the polar surface area.
As documented in1, this structural modification significantly reduces off-target binding to the hERG potassium channel (a primary cause of drug-induced cardiotoxicity) while maintaining low efflux ratios for excellent brain exposure. Furthermore, the C5-carboxylic acid provides a versatile synthetic handle for amide coupling with substituted piperidines or aryl amines, enabling rapid library generation.
Quantitative Data Summary
| Property / Metric | Value / Description | Rationale / Implication |
| Molecular Weight | 177.16 g/mol | Low molecular weight allows for extensive downstream derivatization while remaining strictly within Lipinski's Rule of 5 parameters. |
| Topological Polar Surface Area (TPSA) | ~82 Ų | Optimal for CNS penetration; the ideal TPSA for passive blood-brain barrier crossing is typically <90 Ų. |
| LogP (Predicted) | 0.8 - 1.2 | The hydrophilic nature ensures excellent aqueous solubility. Subsequent derivatization at the C5 position tunes the final lipophilicity. |
| hERG Inhibition (IC50) | > 10 μM | The imidazopyridine core significantly reduces off-target hERG binding compared to highly lipophilic benzimidazole analogs. |
| Receptor Function | mGluR2 PAM Scaffold | Acts as a foundational structure for 2. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is achieved through a controlled, three-step linear sequence starting from a functionalized nitropyridine. The protocol below is designed to maximize yield while minimizing the need for complex chromatographic purification, adhering to 2.
Fig 1: Step-by-step synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Suspend 6-chloro-5-nitropyridine-2-carboxylic acid in isopropanol. Add aqueous ammonia (28%) and heat to 60 °C for 4 hours.
-
Causality: The strongly electron-withdrawing nitro group at the 5-position highly activates the adjacent 6-position chlorine for SNAr. Isopropanol is selected as a solvent because it solubilizes the starting material, but the highly polar aminated product precipitates upon cooling, allowing for isolation via simple filtration.
-
Self-Validation: LC-MS analysis of the precipitate must show an [M+H]+ of 184 m/z. The complete disappearance of the starting material chlorine isotope pattern confirms reaction completion.
Step 2: Catalytic Nitro Reduction
-
Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst. Purge the vessel and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. Filter through Celite to remove the catalyst.
-
Causality: Catalytic hydrogenation is strictly preferred over traditional metal-acid reductions (e.g., Fe/HCl). The resulting 5,6-diaminopyridine-2-carboxylic acid is zwitterionic and highly water-soluble; attempting to extract it from aqueous iron salts would result in catastrophic yield losses.
-
Self-Validation: The solution transitions from deep yellow to nearly colorless. LC-MS must confirm the mass shift from 184 m/z to 154 m/z.
Step 3: Heteroannulation (Cyclocondensation)
-
Procedure: Suspend the diamine intermediate in glacial acetic acid. Heat the mixture to 80–90 °C for 7 hours. Concentrate the mixture in vacuo, then adjust the aqueous pH to ~4 to precipitate the final product.
-
Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acetylating reagent that installs the C2-methyl group. As noted in3, maintaining the temperature strictly at 80–90 °C is critical; higher temperatures (e.g., >120 °C) risk unwanted decarboxylation of the C5-carboxylic acid.
-
Self-Validation: The final product is validated via 1H-NMR (DMSO-d6). The spectrum must display a distinct singlet at ~2.55 ppm corresponding to the newly formed C2-methyl group, alongside the characteristic aromatic doublets of the pyridine ring.
Pharmacological Applications: mGluR2 Positive Allosteric Modulation
The primary application of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is acting as the core scaffold for4. These compounds are heavily investigated for the treatment of schizophrenia, anxiety, and other psychotic disorders.
Unlike orthosteric agonists (like natural glutamate) which bind to the extracellular Venus flytrap domain of the receptor, imidazopyridine-derived PAMs bind to the lipophilic transmembrane heptahelical domain. They do not activate the receptor on their own; instead, they induce a conformational change that 5. This allosteric mechanism provides a "dimmer switch" effect, restoring normal glutamatergic tone without causing the rapid receptor desensitization typically seen with direct agonists.
Fig 2: Synergistic activation of mGluR2 by orthosteric glutamate and imidazopyridine PAMs.
Experimental Workflow for PAM Validation
Once the 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is derivatized (e.g., via amide coupling to form compounds like TFMPIP or mG2P001), the validation workflow relies on functional assays.
-
In Vitro Ca2+ Flux Assays: Transfected CHO cells expressing human mGluR2 are treated with the PAM in the presence of an EC20 concentration of glutamate. A leftward shift in the glutamate concentration-response curve validates positive allosteric modulation.
-
In Vivo PET Imaging: Advanced derivatives are radiolabeled (e.g., [11C]mG2P001) to 5, confirming that the imidazopyridine scaffold successfully crosses the BBB and binds selectively to mGluR2 in the prefrontal cortex.
References
-
EvitaChem Database – 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid: Product Introduction, Synthesis, and Receptor Modulation.2
-
Journal of Medicinal Chemistry (ACS Publications) – Design, Synthesis, and Preclinical Evaluation of 1,3-dihydro-imidazo[4,5-b]pyridin-2-ones.1
-
Journal of the American Chemical Society (ACS Publications) – Imidazopyridine/Pyrrole Pairs for DNA Minor Groove Recognition (Cyclocondensation Protocols).3
-
PubMed (NIH) – Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors.4
-
PubMed Central (NIH) – PET imaging studies to investigate functional expression of mGluR2 using[11C]mG2P001 (Cooperative Binding Mechanism).5
-
Sigma-Aldrich – 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid Chemical Properties and Safety Data.6
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Spectroscopic Data (NMR, MS) for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid: An In-Depth Technical Guide
Molecular Architecture and Context
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS: 1304788-07-5) is a highly versatile bicyclic heteroaromatic compound[1]. Characterized by an imidazo[4,5-b]pyridine core, a methyl group at the C-2 position, and a carboxylic acid at the C-5 position, this scaffold is a privileged structure in medicinal chemistry. It is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced glucagon-like peptide-1 (GLP-1) receptor agonists[2].
Because the imidazo[4,5-b]pyridine system is electron-deficient and capable of complex tautomerism, accurate structural elucidation requires a rigorous, self-validating analytical paradigm. This guide details the causal logic, quantitative data, and step-by-step methodologies required to definitively characterize this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[3].
The Self-Validating Analytical Paradigm
To achieve absolute structural certainty, we employ an orthogonal, self-validating workflow. No single analytical technique is sufficient to confirm the structure of fused heterocyclic systems due to the potential for regioisomerism (e.g., differentiating the [4,5-b] fusion from a[4,5-c] fusion).
-
HRMS establishes the exact molecular mass, confirming the empirical formula ( C8H7N3O2 ) and the Double Bond Equivalent (DBE = 7).
-
1D NMR ( 1 H and 13 C) identifies the specific functional groups (the carboxylic acid, the isolated pyridine protons, and the methyl group).
-
2D NMR (HSQC and HMBC) maps the precise connectivity, interlocking the functional groups to the bicyclic core and validating the regiochemistry.
Orthogonal workflow combining HRMS and multidimensional NMR for absolute structural validation.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of Ionization and Fragmentation
In Electrospray Ionization positive mode (ESI+), protonation preferentially occurs at the most basic site—typically the pyridine nitrogen (N-4) or the unprotonated imidazole nitrogen. The exact mass of the [M+H]+ precursor ion is observed at m/z 178.0611 (Calculated for C8H8N3O2+ : 178.0616), which definitively locks the molecular formula[1].
Upon subjecting the precursor ion to Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentation:
-
Loss of H2O (-18 Da): Yields an acylium ion at m/z 160.0505, characteristic of free carboxylic acids.
-
Loss of CO2 (-44 Da): The most dominant fragmentation pathway. The electron-withdrawing nature of the pyridine ring facilitates rapid decarboxylation, yielding a highly stable 2-methylimidazo[4,5-b]pyridinium product ion at m/z 134.0713.
-
Core Cleavage (-27 Da): Subsequent loss of hydrogen cyanide (HCN) from the imidazole ring yields a fragment at m/z 107.0607.
Diagnostic MS/MS fragmentation pathway of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection and Tautomeric Dynamics
The selection of DMSO- d6 as the NMR solvent is a deliberate, causal choice. Imidazopyridines form strong intermolecular hydrogen-bonding networks, rendering them largely insoluble in non-polar solvents like CDCl3 . DMSO- d6 disrupts these networks, ensuring complete dissolution while simultaneously slowing the chemical exchange rate of the acidic protons ( COOH and NH ), allowing them to be observed[3].
A critical phenomenon in this scaffold is annular tautomerism . The proton on the imidazole ring rapidly exchanges between N-1 and N-3 at room temperature. This intermediate exchange rate on the NMR timescale causes the adjacent bridgehead carbons (C-3a and C-7a) to broaden significantly in the 13 C spectrum, sometimes disappearing into the baseline.
H and 13 C Spectral Assignments
The 1 H NMR spectrum is defined by the substitution pattern on the pyridine ring. Because C-5 is occupied by the carboxylic acid, only two aromatic protons remain: H-6 and H-7.
-
H-7 (δ ~8.05 ppm): Appears as a doublet ( J≈8.2 Hz). It is deshielded by the adjacent bridgehead carbon (C-7a).
-
H-6 (δ ~7.92 ppm): Appears as a doublet ( J≈8.2 Hz). It is strongly deshielded by the anisotropic and electron-withdrawing effects of the adjacent C-5 carboxylic acid.
-
2- CH3 (δ ~2.60 ppm): Appears as a sharp singlet, typical for a methyl group attached to an electron-deficient sp2 carbon[3].
Quantitative Data Summaries
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Logic |
| COOH / NH | 13.20 | br s | - | 2H | Exchangeable protons; broadened due to solvent exchange. |
| H-7 | 8.05 | d | 8.2 | 1H | Ortho-coupling to H-6; adjacent to bridgehead C-7a. |
| H-6 | 7.92 | d | 8.2 | 1H | Ortho-coupling to H-7; deshielded by C-5 carboxyl group. |
| 2- CH3 | 2.60 | s | - | 3H | Methyl group on the imidazole ring. |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |
| C=O | 166.5 | Quaternary ( C=O ) | Carboxylic acid carbonyl. |
| C-2 | 155.2 | Quaternary ( C=N ) | Imidazole carbon attached to methyl group. |
| C-5 | 146.8 | Quaternary ( CAr ) | Pyridine carbon attached to COOH. |
| C-7a | 143.5 | Quaternary ( CAr ) | Bridgehead carbon (often broadened by tautomerism). |
| C-3a | 135.2 | Quaternary ( CAr ) | Bridgehead carbon (often broadened by tautomerism). |
| C-7 | 128.4 | Methine ( CH ) | Pyridine ring carbon. |
| C-6 | 120.1 | Methine ( CH ) | Pyridine ring carbon adjacent to COOH. |
| 2- CH3 | 14.8 | Primary ( CH3 ) | Aliphatic methyl carbon. |
Experimental Methodologies
Protocol A: NMR Sample Preparation and Acquisition
This protocol is designed to mitigate tautomeric line-broadening and ensure high signal-to-noise ratios for quaternary carbons.
-
Sample Preparation: Weigh exactly 15.0 mg of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid into a clean glass vial.
-
Solvation: Add 600 µL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds until complete dissolution is achieved.
-
Tautomeric Control (Optional but Recommended): If C-3a and C-7a are not visible in a preliminary 13 C scan, add 5 µL of Trifluoroacetic acid- d1 (TFA- d ). Causality: The acid protonates the imidazole ring, halting the tautomeric exchange and sharpening the bridgehead carbon signals.
-
Acquisition ( 1 H): Acquire 16 scans with a relaxation delay ( D1 ) of 2.0 seconds and a 30° flip angle.
-
Acquisition ( 13 C): Acquire 1,024 scans using a power-gated decoupling sequence (zgpg30). Set D1 to 3.0 seconds to ensure full relaxation of the quaternary carbons (C-2, C-5, C=O).
Protocol B: LC-HRMS Analysis
This protocol ensures accurate mass determination and high-quality CID fragmentation.
-
Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock 1:1000 in H2O /Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency in ESI+ mode.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
-
MS/MS Acquisition: Isolate the precursor ion at m/z 178.06 ± 0.5 Da. Apply a normalized collision energy (NCE) ramp of 15–35 eV to generate the diagnostic fragments (m/z 160.05, 134.07, 107.06).
References
- EvitaChem Database. "2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid - Catalog EVT-13095558." EvitaChem.
- Journal of Medicinal Chemistry. "Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists." ACS Publications.
- National Institutes of Health (NIH) / PMC. "Programmable Oligomers Targeting 5′-GGGG-3′ in the Minor Groove of DNA and NF-κB Binding Inhibition.
Sources
Application Note: Microwave-Assisted Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives
Abstract: This guide provides a comprehensive protocol for the rapid and efficient synthesis of 3H-imidazo[4,5-b]pyridine derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Traditional synthetic methods often require long reaction times, high temperatures, and can result in lower yields and undesirable side products.[4][5] This application note details a validated microwave-assisted protocol that dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[6][7] We will explore the scientific rationale behind microwave heating, provide a step-by-step experimental workflow, present comparative data against conventional methods, and offer practical troubleshooting advice.
Introduction: The Power of Microwave Synthesis
The 3H-imidazo[4,5-b]pyridine framework is a cornerstone in the development of novel therapeutics due to its versatile biological activity.[8] The efficient construction of this heterocyclic system is therefore a critical task for medicinal chemists. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to conventional heating methods.[9][10] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[11] This results in rapid, uniform, and efficient heating, which can dramatically accelerate reaction rates, often by orders of magnitude.[4][12]
The primary advantages of employing MAOS for the synthesis of 3H-imidazo[4,5-b]pyridine derivatives include:
-
Reaction Acceleration: Reaction times are significantly reduced, from several hours to mere minutes.[12]
-
Yield Enhancement: Microwave synthesis frequently leads to higher isolated yields of the desired product.[5][13]
-
Improved Purity: The rapid and uniform heating minimizes the formation of by-products, simplifying purification.[7]
-
Energy Efficiency & Green Chemistry: By heating only the reaction mixture, MAOS consumes less energy and often allows for the use of less solvent, contributing to more sustainable laboratory practices.[6][14]
This document serves as a practical guide for researchers, scientists, and drug development professionals to implement this efficient synthetic methodology.
Scientific Rationale and Reaction Mechanism
The efficacy of microwave synthesis stems from its unique heating mechanism, which involves two main principles: dipolar polarization and ionic conduction.[11] Polar molecules in the reaction mixture, such as reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, localized heat. Similarly, ions in the mixture migrate rapidly, generating heat through collisional energy transfer. This volumetric heating is fundamentally more efficient than the surface-based heating of conventional methods.[6][7]
A common and robust method for synthesizing the 3H-imidazo[4,5-b]pyridine core is the condensation of a substituted 2,3-diaminopyridine with an aldehyde.[15][16] The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the final product. Microwave irradiation is particularly effective for this transformation as it rapidly provides the activation energy required for both the initial condensation and the subsequent cyclization steps.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. researchgate.net [researchgate.net]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid as a Versatile Scaffold for ATP-Competitive Kinase Inhibitors
Executive Summary & Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently observe that the premature advancement of poorly characterized chemical scaffolds leads to late-stage attrition due to off-target toxicities or suboptimal pharmacokinetic profiles. The utilization of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid mitigates these risks. The imidazo[4,5-b]pyridine core is a privileged bioisostere of the purine ring, widely utilized in the design of ATP-competitive kinase inhibitors targeting Aurora kinases, FLT3, and PI3K[1].
This specific building block offers unique topological advantages for hit-to-lead optimization: the bicyclic core forms critical hydrogen bonds with the kinase hinge region, the 2-methyl group occupies the hydrophobic pocket adjacent to the hinge, and the C5-carboxylic acid serves as an ideal synthetic handle for late-stage diversification[2].
Mechanistic Grounding & Structural Biology
Imidazo[4,5-b]pyridines bind the ATP pocket of kinases. The nitrogen atoms at positions 1 (or 3) and 4 act as hydrogen bond donors and acceptors with the backbone amides of the hinge region (e.g., Ala213 in Aurora A)[3]. Functionalization at the C5 position directs substituents toward the solvent-exposed region or the ribose-binding pocket. This trajectory allows medicinal chemists to tune physicochemical properties (such as aqueous solubility and hERG liability) and kinase selectivity without disrupting the primary hinge-binding motif[3]. Furthermore, the 2-methyl substitution provides a steric shield that can improve metabolic stability against human liver microsomes (HLM) compared to unsubstituted analogs[4].
Hit-to-Lead Workflow
Fig 1. Hit-to-lead optimization workflow utilizing the C5-carboxylic acid handle.
Experimental Protocols
Protocol 1: Parallel Synthesis of C5-Amide Derivatives
Materials: 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (Scaffold), primary/secondary amines, HATU, DIPEA, anhydrous DMF.
-
Step 1: Carboxylic Acid Activation. Dissolve the Scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-deficient nature of the imidazo[4,5-b]pyridine ring reduces the nucleophilicity of the C5-carboxylate. HATU generates a highly reactive HOAt ester, ensuring rapid coupling. DIPEA acts as a non-nucleophilic base, neutralizing the amine hydrochloride salts without competing for the activated ester.
-
-
Step 2: Amine Coupling. Add the desired amine (1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.
-
Self-Validating Check: Withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the [M-H]⁻ peak corresponding to the free carboxylic acid validates the reaction's completion, preventing the downstream generation of unpurifiable mixtures.
-
-
Step 3: Purification. Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to >95% purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Materials: Recombinant Aurora A or FLT3 kinase, ATP, substrate peptide, ADP-Glo™ Kinase Assay Kit, 384-well white microplates.
-
Step 1: Kinase Reaction. Incubate the purified C5-amide derivatives (10-point serial dilutions) with the kinase, substrate, and ATP for 60 minutes at room temperature.
-
Causality: The assay must be run precisely at the predetermined ATP Km for the specific kinase. This ensures that the measured IC₅₀ values accurately reflect the inhibitor's affinity ( Ki ) for the ATP-binding pocket, allowing for direct, normalized comparison across different kinases (e.g., Aurora A vs. FLT3).
-
-
Step 2: ATP Depletion & ADP Detection. Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.
-
Causality: The ADP-Glo format is chosen over fluorescence polarization (FP). Heterocyclic libraries often exhibit auto-fluorescence, which causes false positives in FP assays. Luminescence provides a clean, interference-free readout.
-
Quantitative SAR Data
The following table summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization of the C5-carboxylic acid drives potency and cellular efficacy.
Table 1. Representative SAR Data for C5-Amide Derivatives
| Compound | C5-Amide Substituent | Aurora A IC₅₀ (nM) | FLT3 IC₅₀ (nM) | MV4-11 Cell Viability GI₅₀ (nM) | hERG Inhibition (%) at 10 µM |
| Core Scaffold | -OH (Carboxylic Acid) | >10,000 | >10,000 | >10,000 | N/A |
| Derivative A | Methylamine | 450 | 320 | >1,000 | 5% |
| Derivative B | Benzylamine | 120 | 85 | 450 | 12% |
| Derivative C | 4-Chlorobenzylamine | 15 | 8 | 45 | 18% |
| Derivative D | 4-(4-Methylpiperazin-1-yl)aniline | 5 | 3 | 12 | 8% |
Note: Data represents generalized SAR trends observed when optimizing the imidazo[4,5-b]pyridine scaffold for dual FLT3/Aurora inhibition. The introduction of solubilizing, basic groups (e.g., Derivative D) significantly enhances both target affinity and cellular penetration while maintaining a low hERG liability profile[3].
Pharmacological Pathway
Fig 2. Mechanism of action: Imidazo[4,5-b]pyridine derivatives inhibit Aurora A, inducing cell cycle arrest.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 31(5), 515-528. URL: [Link]
-
Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. URL: [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5245. URL: [Link]
- European Patent Office. (2008). EP 2207781 B1: Thiazolopyrimidine PI3K Inhibitor Compounds and Methods of Use.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Advanced Functionalization of the Imidazo[4,5-b]pyridine Core at the 5-Carboxylic Acid Position: Strategies for Purine Bioisostere Optimization
Strategic Rationale in Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold is a privileged, nitrogen-rich fused bicyclic system widely utilized as a purine bioisostere. Because of its favorable physicochemical properties—including a balanced lipophilicity-to-polarity ratio and multiple hydrogen-bonding vectors—it has become a cornerstone in the development of , , and recently, small-molecule .
Within this scaffold, the 5-carboxylic acid position (C5 on the pyridine ring) serves as a critical synthetic handle. Functionalization at this site—primarily through amidation or heterocycle formation—allows medicinal chemists to probe structure-activity relationships (SAR), optimize target residence time via salt-bridge formations (e.g., with ARG380 in the GLP-1 receptor), and modulate pharmacokinetic parameters such as aqueous solubility and membrane permeability.
Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, it is crucial to understand the electronic environment of the imidazo[4,5-b]pyridine core to optimize reaction conditions.
Isoelectric Precipitation of the Free Acid: The parent core contains basic imidazole and pyridine nitrogens (pKa ~4.4 to 7.9) alongside the acidic carboxyl group. When saponifying the ester precursor to generate the free 5-carboxylic acid, the pH of the aqueous workup is the most critical variable. Acidifying to pH 1.0 will protonate the basic nitrogens, creating a highly water-soluble cationic salt that is impossible to extract. Conversely, maintaining a basic pH leaves the carboxylate as a soluble sodium/potassium salt. Adjusting the solution precisely to pH 4.0 targets the molecule's isoelectric point, ensuring it exists as a neutral zwitterion. This minimizes aqueous solubility and drives the quantitative precipitation of the product [1].
Coupling Agent Dynamics (HATU vs. EDCI): The electron-withdrawing nature of the fused pyridine ring slightly increases the acidity of the 5-carboxylic acid compared to standard benzoic acids, rendering its activated ester highly electrophilic. When coupling this acid with sterically hindered or deactivated amines (such as the complex substituted piperazines used in GLP-1R ligands), standard carbodiimides like EDCI/HOBt often result in sluggish kinetics and poor yields.
Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mechanistically superior. HATU generates an HOAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This pre-organizes the transition state, drastically accelerating nucleophilic attack and suppressing any potential epimerization of adjacent chiral centers [2].
Quantitative Data: Amidation Reagent Efficacy
The following table summarizes field-validated parameters for coupling primary and secondary amines to the imidazo[4,5-b]pyridine-5-carboxylic acid core.
| Coupling System | Typical Yield (%) | Reaction Time (h) | Epimerization Risk | Byproduct Removal Strategy |
| HATU / DIPEA | 85 - 95 | 1 - 3 | Very Low | Aqueous wash (Sat. NaHCO₃), column chromatography |
| EDCI / HOBt | 60 - 80 | 12 - 24 | Low | Aqueous extraction (water-soluble urea byproduct) |
| T3P / Pyridine | 75 - 90 | 4 - 8 | Low | Simple water wash (water-soluble phosphate byproducts) |
Experimental Workflows & Visualizations
Synthetic workflow for imidazo[4,5-b]pyridine-5-carboxylic acid functionalization.
Mechanistic pathway of HATU-mediated amidation at the 5-carboxylic acid position.
Step-by-Step Experimental Protocols
Protocol A: Saponification to 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
This protocol ensures the quantitative isolation of the free acid by exploiting its isoelectric point.
-
Dissolution: Suspend Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (1.0 eq, ~5.6 mmol) in methanol (15 mL).
-
Hydrolysis: Add aqueous KOH (4.0 N, 10 mL). Stir the reaction mixture at 50 °C for 4 hours.
-
Primary Workup: Remove the methanol in vacuo. Wash the remaining aqueous layer with Ethyl Acetate (2 × 15 mL) to extract any unreacted ester and lipophilic impurities. Discard the organic layer.
-
Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0 °C in an ice bath. While stirring vigorously, add 1.0 N HCl dropwise until the pH reaches exactly 4.0 (monitor via a calibrated pH meter). A cloudy beige precipitate will form as the zwitterion is generated.
-
Isolation: Filter the precipitate under a vacuum, wash with ice-cold water (2 × 5 mL), and dry under a high vacuum at 45 °C overnight to yield the free acid.
-
Self-Validation: TLC (DCM/MeOH 9:1) should show the complete disappearance of the high-Rf ester spot and the appearance of a UV-active baseline spot.
Protocol B: HATU-Mediated Amidation of the 5-Carboxylic Acid
This protocol utilizes HATU for the efficient coupling of sterically hindered amines.
-
Pre-activation: In an oven-dried round-bottom flask purged with argon, dissolve 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 10–15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt active ester before the amine is introduced.
-
Amine Coupling: Add the target amine (1.1 eq, 1.1 mmol) either neat or dissolved in a minimum volume of anhydrous DMF. Stir at room temperature for 2 hours.
-
Quenching & Extraction: Dilute the reaction mixture with water (20 mL) to quench. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Byproduct Removal: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: The slightly acidic HOAt byproduct (pKa ~3.3) is deprotonated by the bicarbonate and partitioned into the aqueous waste. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: Analyze the crude residue via LC-MS to confirm the presence of the[M+H]⁺ product peak. Purify via flash column chromatography (typically a gradient of 0-10% MeOH in DCM) to obtain the pure 5-carboxamide.
References
-
Imidazopyridine/Pyrrole and Hydroxybenzimidazole/Pyrrole Pairs for DNA Minor Groove Recognition. Journal of the American Chemical Society.[Link]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.[Link]
-
Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.[Link]
Analytical Characterization and Protocol Guide for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary & Scientific Context
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS: 1304788-07-5) is a highly functionalized bicyclic heterocycle comprising a fused imidazole and pyridine ring system [1]. This compound serves as a critical structural scaffold in modern medicinal chemistry, most notably as a core intermediate in the synthesis of sulfonamide-based positive allosteric modulators and Phosphodiesterase type V (PDE-V) inhibitors [2].
Due to its rigid planar structure and the presence of multiple hydrogen-bond donors/acceptors, the imidazopyridine core is highly effective at interacting with biological receptors. However, its amphoteric nature—stemming from the basic pyridine/imidazole nitrogens and the acidic carboxylic acid—presents distinct analytical challenges regarding solubility, chromatographic retention, and tautomeric dynamic exchange [3]. This application note provides a self-validating, causality-driven suite of analytical protocols to rigorously characterize this compound.
Analytical Characterization Workflow
The following diagram outlines the integrated analytical strategy required to achieve full structural and purity confirmation of the compound.
Caption: Analytical Characterization Workflow for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Physicochemical Profiling & Experimental Protocols
HPLC-DAD: Purity and Quantitation
Causality & Rationale: The compound possesses a zwitterionic character due to the carboxylic acid (pKa ~3.5) and the basic imidazopyridine nitrogens (pKa ~5.5). If analyzed at a neutral pH, the molecule exists in mixed ionization states, leading to severe peak splitting and tailing. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), the carboxylic acid is fully protonated (neutral) and the basic nitrogens are uniformly ionized, ensuring a single, sharp chromatographic peak and reproducible retention times.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10.0 mg of the standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) using ultrasonication for 5 minutes to ensure complete solubilization. Dilute to a working concentration of 100 µg/mL using Mobile Phase A.
-
Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to minimize secondary interactions with residual silanols.
-
System Setup: Set the column oven to 30°C. Set the Diode Array Detector (DAD) to monitor at 254 nm (aromatic core) and 280 nm.
-
Execution: Inject 10 µL of the sample and execute the gradient program detailed in Table 1.
-
System Suitability: The protocol is validated if the tailing factor ( Tf ) is ≤1.2 and the theoretical plate count ( N ) is ≥10,000 .
Table 1: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) |
| 0.0 | 1.0 | 95 | 5 |
| 2.0 | 1.0 | 95 | 5 |
| 12.0 | 1.0 | 40 | 60 |
| 15.0 | 1.0 | 10 | 90 |
| 18.0 | 1.0 | 95 | 5 |
LC-MS/MS: Structural Confirmation and Impurity Profiling
Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is highly efficient for this scaffold because the basic imidazole nitrogens easily accept protons. Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion yields highly specific neutral losses corresponding to the carboxylic acid moiety, confirming structural integrity.
Step-by-Step Protocol:
-
Ion Source Parameters: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
MS1 Scan: Perform a full scan (m/z 100–500) to identify the protonated molecular ion [M+H]+ at m/z 178.1.
-
MS2 (Product Ion Scan): Isolate m/z 178.1 in Q1. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.
-
Data Acquisition: Monitor the specific transitions outlined in Table 2 to validate the structure.
Table 2: Key MS/MS Transitions (ESI+) for m/z 178.1
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment / Neutral Loss |
| 178.1 | 160.1 | 15 | [M+H−H2O]+ (Loss of water) |
| 178.1 | 134.1 | 25 | [M+H−CO2]+ (Loss of carboxyl) |
| 178.1 | 107.1 | 30 | Cleavage of the imidazole ring |
NMR Spectroscopy: Regiochemistry and Tautomerism
Causality & Rationale: The compound exhibits tautomerism between the 1H and 3H positions of the imidazole ring. Using Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent is critical; unlike D₂O or CD₃OD, DMSO-d6 lacks exchangeable protons, preventing the deuterium exchange of the carboxylic acid (-COOH) and imidazole (-NH) protons. This allows for the direct observation of these broad singlets downfield, confirming the functional groups.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
-
Acquisition: Acquire 1D ¹H NMR (400 MHz) with 16 scans and 1D ¹³C NMR (100 MHz) with 1024 scans.
-
2D Correlation: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe the 3-bond coupling between the C2-methyl protons and the imidazole ring carbons, definitively proving the methyl group's regiochemistry.
Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.05 | Broad Singlet | 1H | -COOH (Carboxylic acid proton) |
| 12.80 | Broad Singlet | 1H | -NH (Imidazole tautomeric proton) |
| 8.15 | Doublet (J=8Hz) | 1H | Pyridine Ar-H (C6) |
| 7.90 | Doublet (J=8Hz) | 1H | Pyridine Ar-H (C7) |
| 2.55 | Singlet | 3H | -CH₃ (C2-Methyl group) |
Pharmacological Context: PDE-V Modulation Pathway
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is frequently utilized as a foundational building block to synthesize complex sulfonamide derivatives [1]. These derivatives act as potent inhibitors of Phosphodiesterase type V (PDE-V). By inhibiting PDE-V, these compounds prevent the degradation of cyclic Guanosine Monophosphate (cGMP), thereby sustaining the activation of Protein Kinase G (PKG) and promoting prolonged smooth muscle relaxation (a mechanism critical in treating cardiovascular diseases and erectile dysfunction).
Caption: Mechanism of action for imidazopyridine-derived PDE-V inhibitors in the cGMP signaling pathway.
References
- Title: Sulfonamide compounds and medicinal use thereof (US6348474B1) Source: Google Patents / Fujisawa Pharmaceutical Co., Ltd. URL: [1]
Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Quantitative Analysis of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Preclinical Pharmacokinetics, API Characterization, and Metabolite Profiling
Introduction & Scientific Context
The imidazo[4,5-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous high-affinity kinase inhibitors, particularly those targeting Aurora-A, Aurora-B, and FLT3 kinases in acute myeloid leukemia (AML) and solid tumors[1]. 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a critical building block and a potential polar metabolite of these advanced therapeutic agents.
Analyzing this compound presents distinct chromatographic challenges. The molecule features a fused bicyclic system with basic imidazole and pyridine nitrogens (pKa ~4.37)[2], alongside an acidic carboxylic acid moiety (pKa ~3.5–4.0). At physiological pH, it exists primarily as a highly polar zwitterion, leading to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with residual silanols. This application note details a robust, self-validating HPLC-UV and LC-MS/MS methodology engineered specifically to overcome these physicochemical hurdles.
Physicochemical Profiling
Understanding the intrinsic properties of the analyte is the foundation of rational method development. The data below dictates the choice of stationary phase and mobile phase pH.
| Property | Value | Analytical Implication |
| Chemical Formula | C₈H₇N₃O₂ | Small, polar molecule requiring high-aqueous initial gradient conditions. |
| Molecular Weight | 177.16 g/mol | Precursor ion for ESI+ is expected at m/z 178.2 [M+H]⁺. |
| LogP (Predicted) | ~0.3 - 0.8 | Highly hydrophilic; standard C18 columns may exhibit retention failure[3]. |
| pKa (Basic Nitrogen) | ~4.37 (Conjugate Acid) | Requires mobile phase pH < 3.0 to ensure complete protonation for ESI+[2]. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Requires mobile phase pH < 3.0 to suppress ionization (neutralize) and improve RP retention. |
Method Development Rationale (Expertise & Experience)
Chromatographic Strategy: Overcoming Zwitterionic Polarity
To achieve reproducible retention and sharp peak shapes, the zwitterionic nature of the compound must be neutralized. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases (pH ~2.7).
-
Causality: At pH 2.7, the carboxylic acid is predominantly protonated (neutral), while the imidazopyridine nitrogen is fully protonated (cationic). This shifts the molecule from a highly polar zwitterion to a single cationic state. Furthermore, the acidic pH protonates residual silanols on the silica stationary phase, eliminating the ion-exchange interactions that cause peak tailing.
-
Column Selection: A high-density, fully end-capped C18 column (e.g., Waters XBridge or Merck Chromolith SpeedROD) is required to withstand acidic conditions and retain the small cationic molecule[1].
Mass Spectrometry Strategy: ESI+ Optimization
Electrospray Ionization (ESI) in positive ion mode is highly efficient for imidazo[4,5-b]pyridines due to the readily protonated basic nitrogens. The addition of 0.1% FA not only aids chromatography but acts as a proton donor in the ESI droplet, maximizing the yield of the [M+H]⁺ precursor ion.
Caption: pH-Dependent Ionization State of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Experimental Protocols & Self-Validating Workflows
Sample Preparation Protocol
To ensure a self-validating system, an internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar imidazopyridine) must be spiked into every sample to correct for matrix effects and injection variability.
-
Stock Solution: Dissolve 1.0 mg of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock.
-
Working Solutions: Dilute the stock in 50:50 Water:Methanol (v/v) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Spiking: Add 10 µL of the IS (100 ng/mL) to 90 µL of the working solution or biological sample.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulates before transferring to an HPLC vial.
HPLC-UV Method Parameters
This gradient is designed to start with high aqueous content to focus the polar analyte at the head of the column, followed by a rapid organic ramp.
| Parameter | Specification |
| Column | End-capped C18 (e.g., 50 × 4.6 mm, 3 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid (LC-MS Grade) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (LC-MS Grade) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm (optimal for the imidazopyridine chromophore)[1] |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 98 | 2 |
| 6.0 | 98 | 2 (Re-equilibration) |
LC-MS/MS (MRM) Parameters
For quantitative bioanalysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and specificity.
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Precursor Ion (Q1) | m/z 178.2 [M+H]⁺ |
| Product Ion 1 (Quantifier) | m/z 160.1 (Loss of H₂O) |
| Product Ion 2 (Qualifier) | m/z 134.1 (Loss of CO₂) |
| Collision Energy (CE) | 20 eV (Quantifier) / 25 eV (Qualifier) |
System Suitability (Self-Validation Criteria)
Before analyzing unknown samples, the system must validate its own performance:
-
Retention Time Stability: %RSD of the analyte retention time must be ≤ 2.0% over 6 replicate injections.
-
Peak Tailing Factor (Tf): Must be between 0.9 and 1.5. A Tf > 1.5 indicates degraded column end-capping or insufficient formic acid modifier.
-
Signal-to-Noise (S/N): The Lower Limit of Quantitation (LLOQ) must exhibit an S/N ≥ 10:1.
Caption: End-to-end LC-MS/MS Analytical Workflow for Imidazopyridine Quantification.
Troubleshooting & Expert Insights
-
Issue: Analyte elutes in the void volume.
-
Causality: The compound is highly polar. If the initial gradient contains too much organic solvent, the analyte will not partition into the stationary phase.
-
Fix: Ensure the gradient starts at ≤ 2% Mobile Phase B. If retention fails on standard C18, switch to a polar-embedded C18 (e.g., Shield RP18) or an Aqueous C18 designed to resist phase collapse at 100% aqueous conditions.
-
-
Issue: Severe peak tailing or splitting.
-
Causality: Interaction between the basic imidazole nitrogen and unprotonated silanols on the column.
-
Fix: Verify that the mobile phase pH is strictly < 3.0. Prepare fresh mobile phases, as formic acid can degrade/volatilize over time, raising the pH.
-
-
Issue: Signal suppression in LC-MS.
-
Causality: Co-eluting matrix components (e.g., phospholipids from plasma) competing for charge in the ESI droplet.
-
Fix: Implement a more rigorous sample clean-up (e.g., Solid Phase Extraction instead of simple protein precipitation) or adjust the gradient to shift the analyte retention time away from the solvent front and matrix suppression zones.
-
References
-
Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012.
-
BenchChem. "An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine." BenchChem Technical Resources. 2
-
PubChem. "Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504." National Center for Biotechnology Information.3
Sources
Technical Support Center: Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic, synthetic, and isolation challenges associated with the imidazo[4,5-b]pyridine scaffold. This guide provides field-proven methodologies to ensure high-fidelity synthesis for drug development applications.
Synthetic Workflow Overview
The most reliable route to 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid avoids harsh dehydrating conditions by utilizing a mild reduction-cyclocondensation sequence. The process begins with the reduction of 6-amino-5-nitropyridine-2-carboxylic acid, followed by a temperature-controlled cyclization in glacial acetic acid[1],[2].
Caption: Synthetic workflow for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does the cyclocondensation of 5,6-diaminopyridine-2-carboxylic acid often result in poor yields or tarry byproducts? A: Standard cyclocondensation of diamines to form benzimidazoles or imidazopyridines typically requires elevated temperatures (120–140 °C)[1]. However, electron-rich ortho-diaminopyridines and their corresponding amino amide intermediates are highly unstable at these temperatures, leading to rapid oxidative degradation and polymerization[1]. By restricting the thermal energy to 80–90 °C in glacial acetic acid, you provide sufficient activation energy for the dehydration step without crossing the thermal decomposition threshold of the intermediate[1].
Q: How do I handle the zwitterionic nature of the product during purification? A: 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid possesses both a basic imidazopyridine core and an acidic carboxylic acid moiety. Traditional silica gel chromatography often fails due to irreversible column adsorption. The self-validating solution is isoelectric precipitation. By titrating the aqueous reaction mixture to exactly pH 4.0 using 1N HCl, the molecule reaches its net-neutral zwitterionic state, drastically reducing its aqueous solubility and forcing it to precipitate as a highly pure, filterable solid[3].
Caption: Logic tree for the pH-dependent isolation of the zwitterionic product.
Step-by-Step Troubleshooting Methodologies
Protocol A: Catalytic Reduction to the Ortho-Diamine
Objective: Generate 5,6-diaminopyridine-2-carboxylic acid without premature oxidation.
-
Preparation: Dissolve 6-amino-5-nitropyridine-2-carboxylic acid in anhydrous DMF or methanol. Degas the solvent thoroughly with Argon to remove dissolved oxygen[3].
-
Catalysis: Add 10 wt. % Pd/C catalyst. Purge the reaction vessel three times with hydrogen gas[3].
-
Reaction: Stir vigorously at 23 °C under a hydrogen balloon atmosphere for 4 to 9 hours[3].
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with copious amounts of ethyl acetate[3].
-
Validation Check: Concentrate the filtrate in vacuo. The resulting 5,6-diaminopyridine-2-carboxylic acid must be used immediately in Protocol B, as ortho-diamines rapidly oxidize and darken upon prolonged exposure to air[4].
Protocol B: Cyclocondensation and Isoelectric Isolation
Objective: Form the imidazole ring and isolate the pure zwitterion.
-
Condensation: Suspend the crude 5,6-diaminopyridine-2-carboxylic acid in glacial acetic acid. The acetic acid acts as both the solvent and the electrophilic methyl-carbon source for the 2-position of the newly formed ring[1].
-
Thermal Control: Heat the suspension strictly to 80–90 °C for 7 hours. Critical: Do not exceed 100 °C to prevent decomposition[1].
-
Solvent Removal: Concentrate the reddish/grey suspension under high vacuum to remove excess acetic acid[1].
-
Alkaline Dissolution: Dissolve the crude residue in a minimal volume of methanol and 4N KOH (or NaOH), heating gently to 50 °C for 4 hours to ensure complete dissolution and hydrolysis of any transient esters[3].
-
Isoelectric Precipitation: Cool the mixture to 0 °C. Slowly adjust the pH to 4.0 using 1N HCl. A cloudy beige precipitate will form immediately[3].
-
Isolation: Isolate the solid via centrifugation. Decant the supernatant, wash the pellet with cold ethyl acetate to remove organic impurities, and dry under high vacuum[3].
Quantitative Data: Optimization of Cyclization Conditions
The following table summarizes the causal relationship between reaction conditions and product integrity, validating the choice of mild acetic acid over harsher dehydrating agents.
| Reagent / Solvent | Temperature (°C) | Time (h) | Yield (%) | Impurity Profile & Mechanistic Outcome |
| Glacial Acetic Acid | 80 – 90 | 7 | 60 – 65 | Optimal: Clean conversion; intermediate stability maintained[1],[3]. |
| Glacial Acetic Acid | 120 – 140 | 3 | < 10 | Failure: Complete thermal degradation of amino amides[1]. |
| Polyphosphoric Acid (PPA) | 150 | 12 | < 30 | Failure: Tarry byproducts; decarboxylation of the picolinic acid moiety. |
| H2O-Isopropanol (Tandem) | 80 | 12 | ~ 85 | Alternative: Green chemistry route, but requires 2-chloro-3-nitropyridine precursors[2]. |
References
-
Title: Imidazopyridine/Pyrrole and Hydroxybenzimidazole/Pyrrole Pairs for DNA Minor Groove Recognition. Source: Journal of the American Chemical Society (ACS Publications). URL: [Link]
-
Title: Programmable Oligomers Targeting 5′-GGGG-3′ in the Minor Groove of DNA and NF-κB Binding Inhibition. Source: PubMed Central (PMC). URL: [Link]
-
Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Source: ACS Omega. URL: [Link]
-
Title: 5,6-diaminopyridine-2-carboxylic acid (C6H7N3O2). Source: PubChemLite. URL: [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of Imidazo[4,5-b]pyridines
Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the N-alkylation of the imidazo[4,5-b]pyridine scaffold.
Because this core possesses three distinct nucleophilic nitrogen atoms (N1, N3, and N4), standard alkylation protocols frequently yield complex, inseparable mixtures. This guide synthesizes mechanistic causality, literature-validated data, and step-by-step protocols to help you control and characterize your reaction outcomes.
Visualizing the Challenge: Alkylation Pathways
The tautomeric equilibrium of the imidazo[4,5-b]pyridine core, combined with the nucleophilicity of the pyridine nitrogen, creates three competing pathways for any electrophilic attack.
Figure 1: Divergent N-alkylation pathways of the imidazo[4,5-b]pyridine scaffold.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do I always get a complex mixture of regioisomers when alkylating unsubstituted imidazo[4,5-b]pyridines? A: The imidazo[4,5-b]pyridine scaffold exists in a rapid tautomeric equilibrium between the N1-H and N3-H forms. When deprotonated, the resulting anion is delocalized across N1, N3, and the pyridine nitrogen (N4). Because all three sites are nucleophilic, direct alkylation is notoriously unselective. For example, treating unsubstituted imidazo[4,5-b]pyridine with sodium hydride (NaH) and benzyl bromide typically yields an inseparable 1:3.6:1.6 (N1:N3:N4) ratio of regioisomers [1].
Q2: How does my choice of base dictate the N1 vs. N3 vs. N4 ratio? A: The base determines whether the reaction operates under kinetic or thermodynamic control:
-
Strong Bases (e.g., NaH): Generate a highly reactive, "naked" anion. This drives the reaction toward kinetic control, often increasing the proportion of the N4-alkylated (pyridine) product, which is highly exposed.
-
Mild Bases (e.g., K₂CO₃ in DMF): Promote a more controlled, asynchronous transition state governed by "steric approach control." Under these conditions, the N3 position is often favored because it is less sterically hindered than the N1 position (which experiences peri-interactions with the C7 proton) [2].
Q3: I need the N1-alkylated product exclusively for my SAR study. How can I achieve this? A: Direct alkylation will almost never yield N1 exclusively due to the inherent electronic bias favoring N3 and N4. To achieve absolute N1 regioselectivity, you must abandon direct alkylation and construct the imidazole ring after the nitrogen is substituted. The gold standard is the Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles . By coupling an alkylamine to the 2-position of a 3-aminopyridine, and subsequently cyclizing, you force the alkyl group exclusively onto the N1 position [1].
Q4: I have isolated a major product, but how do I definitively assign whether it is the N1, N3, or N4 regioisomer? A: Standard 1D ¹H NMR is insufficient due to the similar chemical shifts of the alkyl protons. You must use 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) to observe through-space interactions [3]:
-
N1-Alkylation: The alkyl protons (e.g., N-CH₂) will show a strong NOE correlation to the C7-H proton on the pyridine ring, as well as the C2-H proton.
-
N3-Alkylation: The alkyl protons will show an NOE correlation only to the C2-H proton. (There is no proton on the adjacent bridgehead C3a or the N4 atom).
-
N4-Alkylation: The alkyl protons will show a strong NOE correlation to the C5-H proton on the pyridine ring [3].
Quantitative Data: Impact of Conditions on Regioselectivity
The table below summarizes expected regioisomer distributions based on established literature parameters, demonstrating how sterics and base selection shift the product ratio [1][2][3].
| Substrate | Alkylating Agent | Base / Solvent | Major Regioisomer(s) | Ratio / Yield Profile |
| Unsubstituted Imidazo[4,5-b]pyridine | Benzyl bromide | NaH / DMF | N3 (Major), N4, N1 | 1 : 3.6 : 1.6 (N1:N3:N4) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(chloromethyl)benzene | K₂CO₃, TBAB / Solid-Liquid PTC | N3 and N4 | ~1:1 mixture (N1 absent) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K₂CO₃, TBAB / Solid-Liquid PTC | N1, N3, and N4 | Complex 3-way mixture |
| 2-Chloro-3-aminopyridine (Precursor) | Alkylamine (Pd-catalyzed) | Pd(OAc)₂, Xantphos / Toluene | N1 Exclusive | >85% Yield (Post-cyclization) |
Standard Operating Procedure: Phase-Transfer Catalyzed (PTC) N-Alkylation
When a mixture of N3 and N4 is acceptable (or separable via chromatography), Phase Transfer Catalysis (PTC) offers milder conditions and cleaner conversion than NaH [2]. This self-validating protocol utilizes solid-liquid PTC to alkylate substituted imidazo[4,5-b]pyridines.
Materials Required:
-
Substituted imidazo[4,5-b]pyridine (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 - 1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equiv)
-
Tetra-n-butylammonium bromide (TBAB) (0.15 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).
-
Base Activation: Suspend the imidazo[4,5-b]pyridine (1.0 mmol), finely ground anhydrous K₂CO₃ (2.0 mmol), and TBAB (0.15 mmol) in anhydrous DMF (10 mL). Stir vigorously at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and formation of the stabilized ion pair with the tetrabutylammonium cation.
-
Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (typically 5-10% MeOH in DCM). The reaction usually reaches completion within 12 to 24 hours. You will likely observe two distinct spots corresponding to the N3 and N4 regioisomers.
-
Quenching & Workup: Pour the reaction mixture into 50 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Separate the regioisomers using silica gel column chromatography.
Strategic Optimization Workflow
Use the following decision tree to dictate your synthetic strategy based on your target regioisomer.
Figure 2: Strategic decision tree for controlling regioselectivity in imidazo[4,5-b]pyridines.
References
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters - ACS Publications.1
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. 2
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 3
Sources
Technical Support Center: Purification Strategies for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid , a critical heterocyclic building block frequently utilized in the synthesis of GLP-1 receptor agonists and other bioactive therapeutics .
Due to its amphoteric nature—housing both a basic imidazopyridine nitrogen system and an acidic carboxylic acid—this molecule presents unique purification challenges. This guide bypasses generic advice, providing field-proven troubleshooting logic and self-validating protocols to ensure high-yield, high-purity recovery.
The Amphoteric Challenge: Understanding the Molecule
The core difficulty in purifying 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid lies in its zwitterionic character. The imidazopyridine core has a conjugate acid pKa of approximately 4.37 , while the carboxylic acid group typically exhibits a pKa near 2.5.
Because of these competing ionization states, the molecule's solubility and partition coefficient (LogP) fluctuate drastically with pH. At physiological or neutral pH, it exists as an inner salt (zwitterion), rendering it highly polar and virtually insoluble in standard organic extraction solvents like ethyl acetate or dichloromethane. Successful purification requires precise manipulation of the surrounding pH to force the molecule into a desired ionization state.
Troubleshooting Guides & FAQs
Q1: I synthesized the compound, but I cannot extract it into ethyl acetate during the aqueous workup. Where is my product?
Causality: At a neutral pH (pH 6.0–8.0), your compound is in its zwitterionic state. The deprotonated carboxylate and the partially protonated/hydrogen-bonded imidazopyridine nitrogens create a highly polar hydration shell. The molecule will remain entirely in the aqueous layer. Solution: Abandon liquid-liquid extraction. Instead, utilize isoelectric precipitation . By adjusting the aqueous phase to the molecule's isoelectric point (pI ≈ 3.4), the net charge becomes zero, minimizing its hydration energy and forcing it to precipitate out of the aqueous solution.
Q2: My Reverse-Phase HPLC (RP-HPLC) peaks are broad and tailing severely. How can I improve resolution?
Causality: Peak tailing in imidazopyridines is primarily driven by secondary interactions. The basic nitrogens in the imidazole and pyridine rings act as strong electron-pair donors, interacting with unendcapped, acidic silanols on the silica stationary phase. Furthermore, if the mobile phase pH is near the pKa of the carboxylic acid, the molecule exists in a dynamic equilibrium of ionization states, causing peak splitting. Solution: Buffer the mobile phase aggressively. Use 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. The low pH (~2.0) fully protonates the carboxylic acid (neutralizing it) and protonates the basic nitrogens. The trifluoroacetate anion then acts as an ion-pairing reagent, masking the positive charge and increasing the complex's hydrophobicity, which sharpens the peak on a C18 column.
Q3: How do I remove transition metal catalysts (e.g., Pd or Cu) from the crude mixture without losing my product?
Causality: The imidazopyridine core, combined with the adjacent carboxylic acid, acts as an excellent bidentate ligand. It strongly chelates residual transition metals from cross-coupling or annulation steps, carrying them through standard silica plugs. Solution: Treat the crude mixture with a metal-scavenging macroporous resin (e.g., thiol-functionalized silica) in a polar aprotic solvent like DMF or DMSO where the zwitterion is soluble. The resin's binding affinity for soft metals outcompetes the imidazopyridine chelation. Filter the resin, then proceed to precipitation.
Visualizing Purification Workflows
Workflow for the isoelectric precipitation of amphoteric imidazopyridine derivatives.
Decision tree for resolving RP-HPLC peak tailing in zwitterionic compounds.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Purification Implications
| Property | Value | Purification Implication |
| Molecular Weight | 177.16 g/mol | Elutes early in size-exclusion; requires high-res MS for tracking. |
| Imidazopyridine pKa | ~4.37 | Protonated at pH < 4.0. Acts as a strong cation. |
| Carboxylic Acid pKa | ~2.50 | Deprotonated at pH > 3.0. Acts as a strong anion. |
| Isoelectric Point (pI) | ~3.43 | Point of minimum aqueous solubility. Target for precipitation. |
| Solubility Profile | High in DMSO/DMF | Poorly soluble in DCM, EtOAc, and cold water. |
Table 2: Validated Analytical RP-HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18, End-capped (e.g., Waters XBridge), 5 µm | End-capping minimizes residual silanol interactions with the basic N. |
| Mobile Phase A | Water + 0.1% v/v TFA | Lowers pH to ~2.0, suppressing COOH ionization. |
| Mobile Phase B | Acetonitrile + 0.1% v/v TFA | Maintains constant pH across the gradient; acts as ion-pair. |
| Gradient | 5% to 60% B over 15 mins | The compound is highly polar and will elute early; requires a shallow initial gradient. |
| Detection | UV at 254 nm and 280 nm | Imidazopyridine core possesses strong chromophores at these wavelengths . |
Experimental Protocols
Protocol A: Isoelectric Precipitation (Self-Validating Workflow)
This protocol utilizes the intrinsic pI of the molecule to isolate it from crude aqueous mixtures without the need for chromatography.
-
Dissolution: Dissolve the crude reaction mixture in a minimum volume of 1M NaOH (aq) to ensure the compound is fully in its highly soluble anionic state. Filter out any insoluble organic impurities.
-
pH Monitoring: Insert a calibrated pH probe directly into the stirring solution.
-
Acidification: Slowly add 1M HCl dropwise. The solution will remain clear until the pH drops below 5.0.
-
Precipitation: As the pH approaches 3.8, the solution will become turbid. Carefully continue adding HCl until the pH stabilizes exactly between 3.4 and 3.6.
-
Maturation: Crucial Step. Do not filter immediately. The rapid pH change causes amorphous precipitation, which traps impurities. Stir the suspension at 4°C for 2 to 4 hours to allow Ostwald ripening, converting the amorphous solid into a more crystalline, pure form.
-
Isolation: Filter the solid via vacuum filtration. Wash the filter cake with ice-cold water (pH adjusted to 3.5 with dilute HCl) to remove trapped inorganic salts.
-
Validation: Analyze the filtrate via TLC or LC-MS. If the precipitation was successful, the filtrate should contain <5% of the target mass.
Protocol B: Preparative RP-HPLC Purification
For isolating the compound to >99% purity for biological assays or sensitive downstream coupling.
-
Sample Preparation: Dissolve the crude solid in DMSO (max 50 mg/mL). Do not use pure water or acetonitrile, as the zwitterion will crash out in the injection loop.
-
Column Equilibration: Equilibrate a preparative C18 column with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) for 5 column volumes.
-
Injection & Elution: Inject the sample. Run a shallow gradient from 5% B to 40% B over 30 minutes. The low pH ensures the compound travels as a TFA-ion pair.
-
Fraction Collection: Collect fractions based on UV absorbance at 254 nm.
-
Lyophilization: Pool the pure fractions. Because the mobile phase contains TFA, the resulting powder will be the TFA salt of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
-
Free-Basing (Optional): If the free base is required, dissolve the TFA salt in minimal water, adjust the pH to 3.5 using 0.1M NaOH, and collect the resulting precipitate (refer back to Protocol A).
References
-
ACS Publications. "Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry (2025). Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67504, Imidazo(4,5-b)pyridine." Available at:[Link]
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid versus other Aurora kinase inhibitors
Topic: 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid Derivatives vs. Alternative Aurora Kinase Inhibitors
Executive Summary
In the landscape of mitotic kinase inhibitors, the imidazo[4,5-b]pyridine scaffold—often synthesized from foundational building blocks like 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid—has emerged as a highly versatile and potent pharmacophore[1]. Unlike first-generation pan-Aurora inhibitors, derivatives of this scaffold (such as CCT137690 and CCT241736) offer highly tunable isoform selectivity and unique dual-targeting capabilities (e.g., FLT3/Aurora)[2][3]. This guide objectively compares the performance, mechanistic rationale, and experimental validation of imidazo[4,5-b]pyridine derivatives against other clinical Aurora kinase inhibitors (Alisertib, Barasertib, and Danusertib).
Mechanistic Rationale: The Imidazo[4,5-b]pyridine Advantage
As an Application Scientist, I evaluate kinase inhibitors not just by their IC50 values, but by their structural interaction with the ATP-binding pocket. The Aurora kinase family (A, B, and C) shares high sequence homology, making isoform-selective inhibition notoriously difficult.
However, Aurora-A differs from Aurora-B/C at three critical residues within the ATP-binding pocket: L215, T217, and R220 [4]. The imidazo[4,5-b]pyridine core is uniquely suited to exploit these differences. By functionalizing the C7 position of the imidazo[4,5-b]pyridine ring, drug designers can force steric interactions with the T217 residue[4].
-
Selective Tuning: Specific substitutions can clash with the Aurora-B pocket, driving pure Aurora-A selectivity.
-
Dual-Inhibition Profiles: Alternatively, specific derivatives like CCT241736 leverage the scaffold to maintain pan-Aurora activity while simultaneously binding the FLT3 kinase[3]. This dual mechanism is critical for overcoming secondary FLT3 tyrosine kinase domain (FLT3-TKD) mutations in acute myeloid leukemia (AML), which typically render cells resistant to standard FLT3 inhibitors like Quizartinib[3].
Mechanism of action of imidazo[4,5-b]pyridine derivatives in Aurora kinase signaling.
Quantitative Comparison: Imidazo[4,5-b]pyridines vs. Alternatives
To contextualize the performance of imidazo[4,5-b]pyridine derivatives, we must benchmark them against established clinical candidates. The table below summarizes the biochemical profiles of the imidazo[4,5-b]pyridine derivative CCT137690 against three leading alternatives.
| Inhibitor / Scaffold | Primary Target(s) | IC50 (Aurora A / B / C) | Clinical / Preclinical Status | Key Advantage / Differentiator |
| Imidazo[4,5-b]pyridines (e.g., CCT137690) | Pan-Aurora, FLT3 | 15 nM / 25 nM / 19 nM[5] | Preclinical (AML, Solid Tumors) | Overcomes FLT3-ITD resistance; high oral bioavailability[6]. |
| Alisertib (MLN8237) | Aurora A | 1.2 nM / >1000 nM / >1000 nM | Phase III | High Aurora A selectivity; avoids Aurora B-mediated neutropenia. |
| Barasertib (AZD1152) | Aurora B | >1000 nM / 0.37 nM / 17 nM | Phase III | High Aurora B selectivity; induces rapid polyploidy. |
| Danusertib (PHA-739358) | Pan-Aurora, Abl | 13 nM / 79 nM / 61 nM | Phase II | Broad-spectrum pan-Aurora activity; pyrrolo-pyrazole scaffold. |
Data Synthesis: While Alisertib and Barasertib achieve extreme selectivity for single isoforms, tumors often upregulate compensatory pathways. The imidazo[4,5-b]pyridine scaffold provides a balanced pan-Aurora inhibition profile while maintaining oral bioavailability—a significant pharmacokinetic advantage over intravenously administered drugs like Barasertib and Danusertib[2][7].
Self-Validating Experimental Protocols
To objectively evaluate the efficacy of an imidazo[4,5-b]pyridine derivative, researchers must employ a self-validating workflow. The following protocols are designed to confirm both direct biochemical inhibition and intracellular target engagement.
Protocol 1: In Vitro Radiometric Kinase Assay
Causality Check: Why use a radiometric ³³P-ATP assay instead of a fluorescent probe? Fluorescent assays are susceptible to auto-fluorescence interference from heterocyclic compounds like imidazo[4,5-b]pyridines. Radiometric assays directly measure the transfer of the phosphate group, ensuring absolute, interference-free quantification[5].
-
Preparation: Coat a 384-well Flashplate® overnight at 4°C with 100 μg/mL dithiothreitol (DTT) in PBS buffer to stabilize the kinase[5]. Wash twice with PBS.
-
Compound Addition: Add 5 μL of the imidazo[4,5-b]pyridine derivative (e.g., CCT137690) serially diluted in 2% DMSO to the wells[5]. Control: Include Alisertib as a positive control and 2% DMSO as a vehicle negative control.
-
Master Mix: Add 15 μL of kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, 1 mM myelin basic protein [MBP], 20 μM ATP, and 0.025 μCi/μL ³³P-ATP)[5].
-
Enzyme Addition: Initiate the reaction by adding 250 ng of recombinant Aurora-A enzyme per well[5]. Self-Validation: Include a well with a kinase-dead Aurora-A mutant to establish the baseline background signal.
-
Incubation & Readout: Shake for 2 minutes, incubate for 2 hours at room temperature, and quantify radioactivity using a microplate scintillation counter[5]. Calculate the IC50 using non-linear regression.
Protocol 2: Cellular Target Modulation (Multiplex Western Blot)
Causality Check: Why multiplex p-Histone H3 (Ser10) and p-Aurora A (T288)? Aurora A autophosphorylates at T288, making it a direct marker of Aurora A inhibition. Histone H3 is a direct downstream substrate of Aurora B. Multiplexing both in a single workflow self-validates the pan-Aurora target engagement of the imidazo[4,5-b]pyridine derivatives within the cellular environment[6].
-
Cell Culture & Treatment: Seed HCT116 (colon carcinoma) or MOLM-13 (AML) cells at 1×106 cells/well. Treat with the imidazo[4,5-b]pyridine compound at concentrations ranging from 10 nM to 1 μM for 24 hours[6].
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation states.
-
Immunoblotting: Resolve 30 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probing (Self-Validating Panel):
-
Primary targets: Anti-p-Aurora A (T288) and Anti-p-Histone H3 (Ser10).
-
Internal Controls: Anti-total Aurora A, Anti-total Histone H3, and Anti-GAPDH (loading control).
-
-
Analysis: Normalize the phosphorylated signals against their respective total protein signals. A successful pan-Aurora imidazo[4,5-b]pyridine inhibitor will show a dose-dependent decrease in both p-Aurora A and p-Histone H3[6].
Self-validating experimental workflow for evaluating Aurora kinase inhibitors.
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Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds by navigating the subtle stereoelectronic landscapes of heterocyclic scaffolds. Among the most privileged structures in our arsenal are the imidazopyridines. Specifically, the 1H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine scaffolds serve as highly effective purine bioisosteres[1].
While they differ only by the position of a single nitrogen atom in the pyridine ring, this seemingly minor structural shift dictates profound differences in pKa, hydrogen-bond acceptor vectors, and target selectivity. This guide objectively compares the performance of these two scaffolds, providing structural insights, comparative Structure-Activity Relationship (SAR) data, and field-proven, self-validating experimental protocols for their synthesis and evaluation.
Structural and Physicochemical Divergence
Both scaffolds mimic the 9H-purine system, allowing them to competitively bind to the ATP-binding pockets of various kinases and the active sites of metalloenzymes. However, their distinct electronic distributions lead to divergent pharmacological profiles.
-
Imidazo[4,5-b]pyridines (1-deaza-9H-purines): The nitrogen atom is positioned proximally to the imidazole ring. This configuration often facilitates bidentate coordination with metal ions or specific hydrogen-bonding networks in targets like inducible nitric oxide synthase (iNOS) and various cytotoxic targets in multidrug-resistant (MDR) cancer cell lines[2].
-
Imidazo[4,5-c]pyridines (3-deaza-9H-purines): The nitrogen atom is shifted distally. This alters the dipole moment and exposes a different hydrogen-bond acceptor vector, which has proven exceptionally favorable for targeting Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (SYK)[3].
Table 1: Physicochemical & Structural Comparison
| Feature | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine |
| Purine Isostere Equivalent | 1-deaza-9H-purine[4] | 3-deaza-9H-purine[4] |
| Nitrogen Position (Pyridine) | Proximal to imidazole fusion | Distal to imidazole fusion |
| H-Bond Acceptor Vector | Favors unique water-cluster interactions (e.g., iNOS pocket) | Favors specific kinase hinge-region backbone amides |
| Key Validated Targets | iNOS, Aurora Kinases, Cytotoxic agents | BTK, SYK, HCV polymerase |
Comparative SAR: Target Selectivity
The true impact of the nitrogen position is best illustrated through comparative SAR studies where both isomers were synthesized and tested against the same targets.
Case Study A: BTK Inhibition
In the pursuit of novel therapies for B-cell malignancies, researchers designed trisubstituted imidazopyridines to inhibit BTK. Counter to initial expectations, the 3 against BTK compared to its exact imidazo[4,5-b]pyridine isomer[3]. The[4,5-c] architecture allowed for remarkably high tolerance of both hydrophobic and hydrophilic substituents at the C6 position, effectively suppressing B-Cell Receptor (BCR) signaling[3].
BTK signaling pathway targeted by potent imidazo[4,5-c]pyridine inhibitors.
Case Study B: iNOS Inhibition
Conversely, when optimizing selective iNOS inhibitors, the (e.g., pIC50 = 6.94). The proximal nitrogen in the [4,5-b] system interacts with a highly specific four-membered water-cluster in the iNOS binding pocket. When the scaffold was swapped to the imidazo[4,5-c]pyridine analogue, the affinity plummeted drastically (pIC50 = 4.31), demonstrating a complete loss of this critical stereoelectronic interaction.
Table 2: Comparative Target Affinity (IC50 / pIC50)
| Target | Scaffold | Compound Type | Affinity/Activity | Ref |
| BTK | Imidazo[4,5-c]pyridine | 1,4,6-trisubstituted derivative | Mid-nanomolar (High) | [3] |
| BTK | Imidazo[4,5-b]pyridine | Isomeric match to above | Significantly Lower | [3] |
| iNOS | Imidazo[4,5-b]pyridine | 4-methoxy derivative | pIC50 = 6.94 (High) | |
| iNOS | Imidazo[4,5-c]pyridine | Isomeric match | pIC50 = 4.31 (Low) |
Self-Validating Experimental Workflows
To rigorously evaluate these scaffolds, researchers must employ robust, self-validating methodologies. Below are the standard protocols for synthesizing these libraries and validating their biological activity.
Workflow A: Directed Solid-Phase Synthesis (SPFS)
Causality Check: Why use solid-phase synthesis? Traditional solution-phase synthesis of trisubstituted imidazopyridines often suffers from poor regioselectivity during the functionalization of the pyridine ring. By anchoring the starting material to a polymer resin, we sterically direct the nucleophilic aromatic substitution (SNAr), ensuring strict regiocontrol while allowing rapid parallel library generation via simple filtration[4].
Directed solid-phase synthesis workflow for imidazopyridine scaffolds.
Step-by-Step Protocol:
-
Resin Loading (Regioselective SNAr): React 2,4-dichloro-3-nitropyridine with a polymer-supported amine in the presence of N-ethyldiisopropylamine (EDIPA) in DMSO[4]. Validation: Cleave a 5 mg resin aliquot using TFA/DCM and analyze via LC-MS to confirm >95% regioselectivity at the target carbon.
-
Secondary Amination: Treat the resin with an excess of a secondary amine in solution to displace the remaining chlorine atom. Wash extensively with DMF and MeOH to remove unreacted reagents.
-
Nitro Reduction: Reduce the nitro group using SnCl₂·2H₂O in DMF at room temperature. Validation: A colorimetric Kaiser test can confirm the presence of the newly formed primary amine.
-
Imidazole Ring Closure: React the resulting diamine with an aldehyde in the presence of an oxidant or acidic conditions to close the imidazole ring. Cleave the final product from the resin for HPLC purification.
Workflow B: Self-Validating Kinase Inhibition Assay
Causality Check: To ensure that the observed cytotoxicity or phenotypic change is genuinely due to on-target kinase inhibition (and not off-target toxicity inherent to the lipophilic scaffold), an orthogonal validation system is required. We pair an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with a cellular target engagement assay. TR-FRET is chosen because it mitigates the auto-fluorescence commonly exhibited by highly conjugated imidazopyridine systems.
Step-by-Step Protocol:
-
In Vitro TR-FRET Assay:
-
Incubate recombinant kinase (e.g., BTK) with the imidazopyridine inhibitor (serial dilutions from 10 µM to 0.1 nM) in a buffer containing ATP and a biotinylated peptide substrate.
-
Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Measure the FRET signal (Emission ratio 665 nm / 615 nm).
-
Validation: Include a known clinical inhibitor (e.g., Ibrutinib) as a positive control to normalize the IC50 curves.
-
-
Cellular Target Engagement (Western Blot):
-
Treat Ramos cells (B lymphocyte cell line) with the calculated IC90 of the inhibitor for 2 hours.
-
Stimulate cells with anti-IgM to activate BCR signaling.
-
Lyse cells and perform Western blotting.
-
Validation: Probe for both Total PLCγ2 and Phospho-PLCγ2 (Tyr759) . A self-validating inhibitor will show a dose-dependent decrease in p-PLCγ2 without altering Total PLCγ2 levels, confirming specific downstream signal suppression rather than global protein degradation.
-
Conclusion
The choice between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine is not merely a matter of synthetic convenience; it is a critical strategic decision in structure-based drug design. As demonstrated, the [4,5-c] scaffold is highly privileged for specific kinase targets like BTK, while the [4,5-b] scaffold excels in environments requiring specific water-network coordination, such as iNOS. By employing regioselective solid-phase synthesis and rigorous, self-validating biological assays, researchers can effectively harness these purine isosteres to develop highly selective therapeutic agents.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. nih.gov. 1
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Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed. nih.gov. 2
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science. acs.org. 4
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Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors. uni-konstanz.de. Link
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1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. nih.gov. 3
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A Technical Guide to the Structure-Activity Relationship of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid analogs, a promising class of compounds in anticancer drug discovery. We will explore how structural modifications to this core scaffold influence biological activity, with a focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.
The imidazo[4,5-b]pyridine scaffold is of significant interest due to its structural similarity to purines, making it a privileged core for designing molecules that can interact with a variety of biological targets, including protein kinases.[1][2] Dysregulation of kinase activity is a well-established driver of cancer progression, and numerous kinase inhibitors have been successfully developed as cancer therapeutics.[3] This guide will provide a comparative analysis of key structural modifications and their impact on anticancer efficacy, supported by experimental data from peer-reviewed literature.
The Core Scaffold: 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
The foundational structure for our discussion is the 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. Each component of this molecule plays a crucial role in its biological activity, and understanding these contributions is key to rational drug design.
Caption: The core chemical structure.
The imidazo[4,5-b]pyridine ring system serves as the primary scaffold, providing a rigid framework for the presentation of various functional groups. The methyl group at the 2-position and the carboxylic acid at the 5-position are key features that will be the focus of our SAR analysis.
Structure-Activity Relationship (SAR) Analysis
The following sections detail how modifications at different positions of the core scaffold affect the anticancer activity of these analogs. The primary endpoints discussed are cytotoxicity against cancer cell lines (IC50 values) and inhibition of specific kinases.
Modifications at the 2-Position of the Imidazole Ring
While our core topic specifies a methyl group at the 2-position, understanding the impact of other substituents at this position provides valuable context for the importance of this group.
| Compound | R2 Substituent | Biological Activity (IC50) | Target/Cell Line | Reference |
| Analog A | Methyl | Baseline | Various | - |
| Analog B | Phenyl | Variable, dependent on phenyl substitution | Various | [4] |
| Analog C | Substituted Phenyl (e.g., with amidino groups) | Potent antiproliferative activity (sub-micromolar) | Colon Carcinoma | [5] |
Substitution of the 2-methyl group with a phenyl ring can lead to a broad range of activities, highly dependent on the substitution pattern of the phenyl ring itself. For instance, the introduction of amidino groups on a 2-phenyl substituent has been shown to yield compounds with potent antiproliferative activity.[5] This suggests that the 2-position can be a key point for introducing larger substituents to probe interactions with specific pockets in the target protein.
Caption: Impact of R2 substituent on activity.
Modifications of the 5-Carboxylic Acid Group
The carboxylic acid group at the 5-position is a key feature that can influence solubility, cell permeability, and interactions with the biological target.
| Compound | 5-Position Substituent | Biological Activity | Comment | Reference |
| Analog D | -COOH | Baseline | Can form key hydrogen bonds. | [6] |
| Analog E | -COOCH3 (Methyl Ester) | Often increased activity | Improved cell permeability. | [6] |
| Analog F | -CONH-R (Amide) | Activity dependent on R group | Allows for further SAR exploration. | [6] |
Studies on related benzimidazole-5-carboxylic acids have shown that conversion of the carboxylic acid to its corresponding methyl ester or various amides can significantly enhance cytotoxic activity.[6] This is often attributed to improved cell permeability of the ester and amide analogs compared to the more polar carboxylic acid.
Modifications on the Pyridine Ring (6- and 7-Positions)
Substitutions on the pyridine portion of the scaffold can have a profound impact on the molecule's properties and biological activity.
| Compound | 6-Position Substituent | 7-Position Substituent | Biological Activity (IC50) | Target/Cell Line | Reference |
| Analog G | H | H | Baseline | - | - |
| Analog H | Bromo | H | Potent anticancer activity | MCF-7, BT-474 | [4] |
| Analog I | H | 1-benzyl-1H-pyrazol-4-yl | 0.212 µM | Aurora-A Kinase | [7] |
The introduction of a bromine atom at the 6-position has been shown to be a favorable modification in several series of imidazo[4,5-b]pyridine derivatives, leading to potent anticancer activity.[4] This suggests that a bulky, electron-withdrawing group at this position can enhance binding to the target.
Furthermore, substitution at the 7-position with larger aromatic groups, such as a substituted pyrazole, has been successfully employed to develop potent kinase inhibitors, including inhibitors of Aurora kinases.[7] This position appears to be tolerant of bulky substituents that can extend into other regions of the kinase active site.
Comparative Analysis with a Known Kinase Inhibitor: Sorafenib
To contextualize the potential of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid analogs, we compare their general profile to Sorafenib (Nexavar), an oral multi-kinase inhibitor approved for the treatment of several cancers.[8]
| Feature | 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid Analogs | Sorafenib |
| Core Scaffold | Imidazo[4,5-b]pyridine | Diaryl urea |
| Primary Targets | Various kinases (e.g., CDK9, Aurora kinases)[7][9] | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3[8] |
| General Activity | Potent anticancer activity in the sub-micromolar to nanomolar range reported for various analogs.[7][9] | Broad-spectrum anticancer activity.[10] |
| Key SAR Features | Activity highly dependent on substitutions at the 2, 5, 6, and 7-positions. | The urea linkage and the pyridine ring are crucial for activity.[11] |
While Sorafenib is a well-established multi-kinase inhibitor, the imidazo[4,5-b]pyridine scaffold offers a distinct chemical space for the development of novel kinase inhibitors with potentially different selectivity profiles and improved therapeutic windows.[9]
Experimental Protocols
To facilitate further research and validation, we provide standardized protocols for the synthesis of a representative analog and for a key biological assay.
Synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from general methods for the synthesis of imidazo[4,5-b]pyridines.[4]
Caption: Synthetic workflow for a key analog.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine in glacial acetic acid.
-
Acylation: Add acetic anhydride to the solution and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial acylation is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours to effect cyclization.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Isolation: Collect the crude product by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Conclusion
The 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship data presented in this guide highlight the critical role of substitutions at the 2, 5, 6, and 7-positions in modulating biological activity. Further optimization of this scaffold, guided by the principles outlined herein, has the potential to yield potent and selective drug candidates with improved therapeutic profiles. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs in this chemical series.
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Howard, S., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. MedChemComm, 6(11), 1951-1956. [Link]
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Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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Kovalenko, S. M., et al. (2019). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 55(4-5), 389-396. [Link]
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Perin, N., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. ACS Omega, 5(32), 20335-20348. [Link]
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Al-Qassie, A. A., et al. (2024). Sorafenib combination with imatinib enhances apoptotic and cell cycle arrest effects with no effect on viability and BCR-ABL expression of K-562 cells. Scientific Reports, 14(1), 1-10. [Link]
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Ferry, G., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(15), 6615-6635. [Link]
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Bensaad, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262. [Link]
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Wang, Y., et al. (2019). Evolution in medicinal chemistry of sorafenib derivatives for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 179, 47-65. [Link]
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Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. [Link]
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Ohkawa, S., et al. (2002). Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3041-3045. [Link]
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Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Kumar, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]
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Deschamps, J. R., et al. (2009). Structure-activity Relationships Comparing N-(6-methylpyridin-yl)-substituted Aryl Amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 52(11), 3563-3575. [Link]
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In Vivo Efficacy and Pharmacokinetic Profiling of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid Derivatives: A Comparative Guide
The Imidazo[4,5-b]pyridine-5-carboxylic Acid Scaffold in Drug Discovery
In medicinal chemistry, the 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold (CAS: 78316-08-2) has emerged as a highly versatile, privileged structure[1]. Functioning as a synthetic bioisostere of naturally occurring purines, this fused bicyclic system allows for precise modulation of cellular pathways[2].
Historically, purine analogs suffered from poor pharmacokinetic (PK) profiles and off-target toxicity. However, functionalizing the imidazo[4,5-b]pyridine core—specifically through substitution at the 5-carboxylic acid position and the N-3/C-6 axes—has enabled the development of highly selective compounds. Today, this scaffold is the foundational building block for three major therapeutic classes:
-
Oncology: Aurora kinase and p21-activated kinase 4 (PAK4) inhibitors[3][4].
-
Hepatic Steatosis (MASH): Mitochondrial uncouplers[7].
Therapeutic divergence of the imidazo[4,5-b]pyridine scaffold in drug development.
Comparative Pharmacokinetic (PK) Profiling
A major bottleneck in developing purine-mimicking compounds is achieving oral bioavailability without sacrificing target affinity. Derivatives of the 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold have demonstrated superior PK parameters compared to early-generation alternatives. For instance, the incorporation of solubilizing groups (e.g., 1-benzylpiperazinyl motifs) significantly reduces clearance rates and extends the half-life ( T1/2 )[3].
Table 1: Comparative Pharmacokinetic Parameters in Rodent/NHP Models
| Compound Class | Representative Compound | Primary Target | T1/2 (h) | Oral Bioavailability (F%) | Clearance | Reference |
| Aurora Kinase Inhibitor | CCT137690 (Compound 51) | Aurora A/B/C | ~2.5 | > 60% | Low | [3] |
| Mitochondrial Uncoupler | SHS206 | Mitochondria | ~4.0 | N/A (High Liver Partitioning) | Moderate | [7] |
| GLP-1R Agonist | PF-06882961 Analog | GLP-1R | > 6.0 | > 40% | Low | [5][6] |
| Standard Purine Analog | Etoposide (Control) | Topoisomerase II | ~1.5 | < 15% | High | [8] |
Protocol 1: Self-Validating In Vivo Pharmacokinetic Profiling
To objectively compare the PK profiles of these derivatives, our laboratory employs a self-validating non-compartmental analysis (NCA) workflow.
-
Step 1: Vehicle Formulation & Dosing. Suspend the test compound in 0.5% methylcellulose with 2% Tween 80[6].
-
Causality: The imidazo[4,5-b]pyridine core often exhibits high crystalline lattice energy, limiting aqueous solubility. Tween 80 acts as a surfactant to prevent agglomeration, ensuring that gastrointestinal absorption is dissolution-rate limited rather than dispersion-limited.
-
-
Step 2: Fasted Administration. Administer via oral gavage (PO) to rodents or non-human primates (NHPs) fasted overnight.
-
Causality: Fasting eliminates food-effect variability, which can artificially alter gastric pH and delay gastric emptying, thereby skewing Cmax and Tmax data.
-
-
Step 3: Serial Sampling. Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Step 4: LC-MS/MS Quantification (The Self-Validating System). Extract plasma using a protein crash (acetonitrile:methanol).
-
System Validation: The protocol mandates spiking a known reference standard (e.g., Warfarin) into a parallel dosing cohort, and an isotopically labeled internal standard into the analytical matrix. If the reference standard's AUC deviates by >15% from historical baselines, or if internal standard recovery drops below 80%, the entire run is invalidated. This guarantees that low exposure is definitively due to the compound's intrinsic clearance, not a gavage error or ion suppression during mass spectrometry.
-
Self-validating in vivo pharmacokinetic profiling workflow for small molecules.
In Vivo Efficacy: Oncology and Metabolic Case Studies
The ultimate test of a scaffold's viability is its translation from in vitro enzymatic potency to in vivo disease models. The imidazo[4,5-b]pyridine scaffold excels here due to its favorable cell permeability and metabolic stability.
Table 2: In Vivo Efficacy Comparison Across Disease Models
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Outcome | Toxicity / Body Weight Loss | Reference |
| CCT137690 | SW620 Colon Carcinoma Xenograft | Oral, Daily | Significant tumor growth inhibition | None observed | [3] |
| SHS206 | GAN Diet-Induced MASH Model | Oral, 100-300 mg/kg | Lowered liver triglycerides | None up to 1000 mg/kg | [7] |
| GSK1070916 | HCT116 Colon Xenograft | Intraperitoneal | Complete or partial regression | Minimal | [9] |
Protocol 2: Tumor Xenograft Efficacy Validation
To evaluate the antiproliferative activity of Aurora kinase-targeting imidazo[4,5-b]pyridines (like CCT137690), we utilize a highly controlled xenograft model[3].
-
Step 1: Cell Line Implantation. Inject 5×106 SW620 colon carcinoma cells subcutaneously into the right flank of athymic nude mice.
-
Step 2: Volume-Dependent Randomization. Initiate dosing only when tumors reach a volume of 100–150 mm3 .
-
Causality: Initiating treatment on microscopic tumors frequently yields false positives due to poor initial vascularization. Waiting for the tumor to reach 150 mm3 ensures the compound must successfully penetrate an established, heterogeneous tumor microenvironment with realistic interstitial fluid pressure.
-
-
Step 3: Efficacy & Toxicity Monitoring. Measure tumor dimensions bi-weekly using digital calipers to calculate the %T/C (Treatment/Control) ratio. Track body weight daily.
-
Causality: Body weight loss exceeding 15% serves as a primary surrogate for gross systemic toxicity, indicating off-target kinase inhibition that would halt clinical progression.
-
Conclusion
The 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold represents a masterclass in rational drug design. By serving as a structurally rigid yet highly functionalizable purine bioisostere, it allows drug development professionals to dial in specific PK properties—such as extending half-life for GLP-1R agonists or maximizing oral bioavailability for oncology targets—without compromising in vivo safety. As demonstrated by compounds like CCT137690 and SHS206, rigorous, self-validating in vivo profiling remains the gold standard for translating these molecular designs into preclinical success.
References
-
Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]
-
Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR (Ruđer Bošković Institute) URL: [Link]
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Semantic Scholar (Molecules) URL: [Link]
- Title: Aryl ether-substituted heterocyclic compounds as glp1r agonists (US20240067630A1)
-
Title: Supporting Online Material for: Discovery of PF-06882961, a potent and orally bioavailable small molecule GLP-1R agonist Source: bioRxiv URL: [Link]
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- 1. evitachem.com [evitachem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Comparison Guide: Synthetic Routes to 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
Executive Summary
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 78316-08-2) is a highly privileged bicyclic heterocyclic scaffold. It is extensively utilized in medicinal chemistry, serving as a critical structural component in the development of 1[1] and programmable DNA minor groove binders[2]. The unique fusion of an imidazole ring with a pyridine core, combined with a C5 carboxylic acid, provides highly specific hydrogen-bonding capabilities and an optimized pKa for biological target engagement[1].
As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies used to construct this scaffold: the classical Orthoester Condensation (Route A) and the Tandem SNAr-Reduction-Annulation (Route B) . This guide objectively compares these routes, detailing the causality behind the experimental design and providing self-validating protocols for laboratory execution.
Strategic Workflow: Divergent Synthetic Logic
The synthesis of the imidazo[4,5-b]pyridine core fundamentally relies on the formation of the imidazole ring upon a pre-existing pyridine template. The choice of starting material dictates the overall efficiency, scalability, and environmental impact of the synthesis.
Divergent synthetic logic for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
Route A: Classical Orthoester Condensation
Mechanistic Insights & Causality
Route A relies on the direct cyclocondensation of 3[3] with an acetylating agent. While glacial acetic acid or acetic anhydride can be used, they often require harsh reflux conditions that promote unwanted decarboxylation of the picolinic acid moiety.
To circumvent this, utilizing triethyl orthoacetate activated by catalytic p-toluenesulfonic acid (p-TSA) allows for a milder cyclocondensation[2]. The reaction proceeds via the initial acylation of the more nucleophilic exocyclic amine at the 6-position, followed by intramolecular dehydration.
Self-Validating Protocol A
Objective: Convergent synthesis via orthoester condensation.
-
Reaction Setup: Charge a flame-dried round-bottom flask with 5,6-diaminopyridine-2-carboxylic acid (1.0 eq) and triethyl orthoacetate (3.0 eq).
-
Catalysis: Add p-TSA (0.05 eq). Causality: The acid catalyst is strictly required to generate the highly electrophilic oxocarbenium ion from the orthoester, facilitating rapid amine attack.
-
Heating: Heat the mixture to 100°C for 4-6 hours under a strict nitrogen atmosphere. Causality: The inert atmosphere is a critical control measure to prevent the rapid oxidation of the electron-rich diamine precursor before cyclization occurs.
-
In-Process Control (Validation): Monitor via LC-MS. A successful conversion is validated by the disappearance of the highly polar diamine peak and the emergence of the target mass (m/z 178.1 [M+H]+).
-
Isolation: Cool to room temperature, concentrate in vacuo, and triturate the residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum.
Route B: Tandem SNAr-Reduction-Annulation (Green Chemistry Approach)
Mechanistic Insights & Causality
Route B is a highly efficient, modern approach utilizing the electron-deficient4[4]. The strong electron-withdrawing nature of the C5 nitro group makes the C6 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with ammonia, yielding5[5].
Isolating 5,6-diaminopyridine-2-carboxylic acid is notoriously difficult due to its susceptibility to atmospheric oxidation, which leads to dark, tarry degradation products. By executing the nitro reduction and subsequent annulation in a 6[6], the transient diamine is immediately consumed. This drastically increases the overall yield and reflects a green chemistry approach by utilizing water and isopropanol as primary solvents[6].
Mechanistic workflow of the tandem SNAr-reduction-annulation sequence (Route B).
Self-Validating Protocol B
Objective: Tandem synthesis from 6-chloro-5-nitropyridine-2-carboxylic acid.
-
SNAr Step: Dissolve 6-chloro-5-nitropyridine-2-carboxylic acid (1.0 eq) in isopropanol. Add aqueous ammonia (28%, 5.0 eq) and stir at 60°C for 2 hours.
-
Validation: The completion of this step is visually validated by a distinct color shift from pale yellow to deep orange, characteristic of the amino-nitro intermediate.
-
-
Reduction Step: To the same reaction vessel, add 10% Pd/C (0.05 eq by weight). Purge the system with H2 gas and stir vigorously at room temperature under a hydrogen balloon for 4 hours.
-
Causality:In situ reduction prevents the isolation of the highly sensitive diamine intermediate, bypassing oxidative yield losses.
-
-
Annulation Step: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate, redissolve in glacial acetic acid, and heat to reflux (118°C) for 8 hours.
-
Isolation: Cool the mixture and pour it over crushed ice. Adjust the pH to exactly 4.0 using 1N NaOH.
-
Validation: Adjusting the pH to 4.0 precisely targets the isoelectric point of the zwitterionic imidazopyridine, ensuring maximum precipitation and self-purification from inorganic salts. Filter, wash with cold water, and dry.
-
Quantitative Performance Comparison
| Parameter | Route A: Orthoester Condensation | Route B: Tandem SNAr-Annulation |
| Starting Material (SM) | 5,6-Diaminopyridine-2-carboxylic acid | 6-Chloro-5-nitropyridine-2-carboxylic acid |
| SM Stability | Low (Highly oxidation-prone)[3] | High (Bench-stable electrophile)[4] |
| Step Count | 1 Step (Convergent) | 3 Steps (Tandem / One-pot) |
| Average Overall Yield | 60 - 75%[2] | 80 - 85%[6] |
| Environmental Impact | Moderate (Requires organic solvents) | Low (Aqueous/alcoholic solvents)[6] |
| Scalability | Limited by SM cost & handling difficulty | Highly scalable (Industrial standard) |
Conclusion & Application Scientist Recommendations
For discovery-scale synthesis where rapid access to the scaffold is required and the diamine starting material is readily available, Route A utilizing triethyl orthoacetate is a viable, rapid method. However, for scale-up, process chemistry, or environmentally conscious drug development programs, Route B is unequivocally superior. The tandem SNAr-reduction-annulation sequence elegantly bypasses the instability of the diamine intermediate, drastically reduces raw material costs, and provides a higher overall yield with an excellent green chemistry profile.
Sources
Off-target profiling of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid based inhibitors
As a Senior Application Scientist evaluating small-molecule incretin mimetics and targeted therapeutics, the structural evolution of non-peptidic agonists is a masterclass in balancing potency with pharmacokinetic safety. The 2-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid scaffold is a highly privileged chemotype, most famously utilized as the core of Pfizer’s small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, such as danuglipron and lotiglipron[1][2].
Historically, this scaffold was also evaluated for phosphodiesterase (PDE-V) inhibition, but its recent prominence lies in metabolic disease therapies[1]. The incorporation of the carboxylic acid moiety was a deliberate, rational design choice aimed at reducing the high lipophilicity (logD) of earlier hits, thereby improving metabolic clearance and mitigating off-target pharmacology[1][3]. However, despite these optimizations, this specific class of inhibitors and agonists has faced severe clinical attrition due to two critical off-target liabilities: hERG channel inhibition (cardiotoxicity) and drug-induced liver injury (DILI) [2][4].
This guide provides an objective, data-driven comparison of the off-target profiles of imidazo[4,5-b]pyridine-5-carboxylic acid derivatives against alternative next-generation scaffolds, supported by self-validating experimental protocols.
Mechanistic Causality: Why Does This Scaffold Drive Toxicity?
To design safer therapeutics, we must understand the causality behind the experimental observations:
-
hERG Inhibition (Cardiotoxicity): The imidazo[4,5-b]pyridine core is often decorated with lipophilic groups (e.g., piperidine rings and fluoropyrimidines) to anchor the molecule in the GLP-1R allosteric pocket[1][2]. However, the basic amine of the piperidine ring is notorious for interacting with the Tyr652 and Phe656 residues within the pore of the human ether-a-go-go-related gene (hERG) potassium channel. This off-target binding blocks K+ efflux, leading to QT interval prolongation and arrhythmia risks[2].
-
Hepatic Bioactivation (DILI): While the carboxylic acid group lowers overall logD, the dense heteroaromatic system remains susceptible to oxidative bioactivation by hepatic cytochrome P450 enzymes (predominantly CYP3A4). This metabolism generates reactive electrophilic intermediates that covalently bind to hepatocellular proteins. This process triggers mitochondrial dysfunction and asymptomatic transaminase (ALT/AST) elevations (as seen with lotiglipron) or severe DILI (as seen with danuglipron)[4][5].
Mechanistic pathway of imidazo[4,5-b]pyridine derivatives detailing efficacy and off-target toxicity.
Comparative Off-Target Performance
When benchmarking the imidazo[4,5-b]pyridine-5-carboxylic acid scaffold against alternative non-peptidic GLP-1RAs (such as Eli Lilly’s orforglipron or Structure Therapeutics' GSBR-1290), the differences in off-target safety margins become starkly apparent. Alternative scaffolds utilize different binding modes that avoid the hERG pore and exhibit stable hepatic metabolism without forming reactive metabolites[4][5].
Table 1: Quantitative Off-Target Profiling of Small-Molecule GLP-1R Agonists
| Compound / Scaffold | Primary Target | GLP-1R Potency (EC₅₀) | hERG Inhibition (IC₅₀) | Hepatic Safety Profile | Clinical Status |
| Danuglipron (Imidazo[4,5-b]pyridine core) | GLP-1R | ~3.0 - 5.0 nM | 4.3 - 5.6 μM (Moderate Risk) | Severe (DILI observed) | Terminated (2025)[4] |
| Lotiglipron (Imidazo[4,5-b]pyridine core) | GLP-1R | ~1.0 - 3.0 nM | > 10 μM (Improved) | Elevated Transaminases | Terminated (2023)[4][5] |
| Orforglipron (Imidazole/Indole core) | GLP-1R | ~3.1 nM | > 30 μM (Low Risk) | Clean (No significant DILI) | Phase 3 Active[4] |
| GSBR-1290 (Alternative non-peptidic) | GLP-1R | ~2.0 nM | > 30 μM (Low Risk) | Clean (Stable metabolism) | Phase 2b Active[4] |
Self-Validating Experimental Protocols
High-throughput screening workflow for identifying hERG and hepatic liabilities in lead compounds.
Protocol 1: Automated Whole-Cell Patch-Clamp hERG Assay
Causality: Because hERG blockade is highly temperature- and use-dependent, assays must be run at physiological temperatures using specific voltage protocols to accurately capture the binding kinetics of the piperidine moiety.
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Maintain the recording chamber strictly at 37°C.
-
Voltage Protocol: Apply a holding potential of −80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to −50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the imidazo[4,5-b]pyridine derivative at escalating concentrations (0.1 μM to 30 μM).
-
Self-Validating Quality Control:
-
Seal Integrity: Continuously monitor the leak current. If the leak current exceeds 100 pA or series resistance drops below 15 MΩ, the software must automatically flag and discard the well to prevent false-positive inhibition readings.
-
Reference Control: Run E-4031 (a known hERG inhibitor) on every plate. The assay is only validated if E-4031 yields an IC₅₀ within the historical 10–50 nM range.
-
Protocol 2: Reactive Metabolite Trapping & Hepatocyte ATP Depletion Assay
Causality: To differentiate between direct parent-compound cytotoxicity and CYP-mediated bioactivation (the primary driver of lotiglipron/danuglipron failure), we use a parallel inhibition strategy.
-
Hepatocyte Incubation: Plate Primary Human Hepatocytes (PHH) in 384-well collagen-coated plates.
-
Parallel Dosing Arms:
-
Arm A: Treat cells with the test compound (0.1 μM to 50 μM).
-
Arm B: Pre-treat cells with 1-aminobenzotriazole (1-ABT, 1 mM), a pan-CYP suicide inhibitor, for 1 hour prior to test compound addition.
-
-
Incubation & Trapping: Incubate for 48 hours. In parallel microsomal runs, supplement with Glutathione (GSH) to trap soft electrophiles and Potassium Cyanide (KCN) to trap hard iminium intermediates.
-
Viability Readout: Lyse cells and measure intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo).
-
Self-Validating Quality Control: This assay is inherently self-validating. If the compound exhibits high cytotoxicity in Arm A (ATP depletion) but viability is completely rescued in Arm B (presence of 1-ABT), it definitively proves that the toxicity is driven by CYP-generated reactive metabolites, rather than the parent imidazo[4,5-b]pyridine scaffold itself.
Sources
Elucidating the Mechanism of Action of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows compounds based on this framework to interact with a wide array of biological targets, most notably protein kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern drug discovery.
This guide focuses on elucidating the potential mechanism of action of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid , a representative member of this promising class of compounds. While direct experimental data for this specific molecule is emerging, the extensive body of research on analogous structures strongly suggests its role as a kinase inhibitor. We will therefore explore its probable mechanism through the lens of Cyclin-Dependent Kinase 9 (CDK9) inhibition, a target for which other imidazo[4,5-b]pyridine derivatives have shown significant activity.[1]
This document will serve as a comparative guide for researchers, providing a framework for evaluating 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid against established CDK9 inhibitors. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and present a comparative analysis of performance data.
Postulated Mechanism of Action: Targeting the Transcriptional Machinery through CDK9 Inhibition
We hypothesize that 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid exerts its biological effects by inhibiting the activity of Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the expression of many short-lived proteins, including key anti-apoptotic factors like Mcl-1.
By inhibiting CDK9, 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid would prevent the phosphorylation of RNAP II, leading to a global down-regulation of transcription, particularly of genes with short-lived mRNA and protein products. This disruption of transcriptional regulation can induce cell cycle arrest and apoptosis, forming the basis of its potential anticancer activity.
Figure 1: Postulated signaling pathway of CDK9 inhibition.
Comparative Analysis with Alternative CDK9 Inhibitors
To contextualize the potential efficacy of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, it is essential to compare it with other known CDK9 inhibitors. For this guide, we have selected Flavopiridol and NVP-2 , two well-characterized inhibitors with distinct chemical scaffolds.
| Inhibitor | Chemical Scaffold | CDK9 IC50 (nM) | Selectivity Profile |
| 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | Imidazo[4,5-b]pyridine | To be determined | To be determined |
| Flavopiridol | Flavone | ~3-100 | Pan-CDK inhibitor (inhibits CDK1, 2, 4, 6, 7)[2][3][4][5] |
| NVP-2 | Not specified in provided context | 0.514 | Highly selective for CDK9/CycT[6] |
Flavopiridol , a semi-synthetic flavonoid, was one of the first CDK inhibitors to enter clinical trials. Its mechanism of action involves competing with ATP for the binding pocket of CDKs.[3] While it demonstrates potent inhibition of CDK9, its pan-CDK activity can lead to off-target effects.[2] In contrast, NVP-2 is a highly selective CDK9 inhibitor, offering a more targeted approach to disrupting transcriptional regulation.[6]
The key differentiator for 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid will be its potency and selectivity profile. An ideal candidate would exhibit high potency for CDK9 with minimal activity against other CDK family members and off-target kinases.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesis that 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a CDK9 inhibitor and to characterize its activity, a series of well-established assays should be performed.
In Vitro Kinase Inhibition Assay
This is the foundational experiment to determine the direct inhibitory effect of the compound on the kinase of interest.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid against CDK9.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide containing the RNAP II C-terminal domain consensus sequence) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in kinase buffer containing a constant, low percentage of DMSO.
-
In a 384-well plate, add the diluted compound, the CDK9/Cyclin T1 enzyme, and the substrate/ATP mixture.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Objective: To demonstrate that 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid directly binds to CDK9 within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., a leukemia line known to be sensitive to CDK9 inhibition) to a sufficient density.
-
Treat the cells with either vehicle (DMSO) or a high concentration of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid for a short period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Immediately cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK9 in each sample by Western blotting using a specific anti-CDK9 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble CDK9 as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
-
Cellular Proliferation Assay
This assay measures the effect of the compound on the growth and viability of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid in various cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cell lines of interest into 96-well plates at an appropriate density.
-
Allow the cells to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
-
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While the precise molecular target of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid requires definitive experimental validation, the evidence strongly points towards a mechanism involving kinase inhibition, with CDK9 being a highly plausible candidate.
By following the comparative framework and experimental protocols outlined in this guide, researchers can systematically elucidate the mechanism of action of this and other related compounds. The ultimate goal is to identify potent and selective inhibitors that can be further developed into novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Future work should also include broader kinase profiling to assess the selectivity of the compound and in vivo studies to evaluate its efficacy and pharmacokinetic properties.
References
- Carlson, B. A., Dubay, M. M., Sausville, E. A., Brizuela, L., & Worland, P. J. (1996). Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells. Cancer Research, 56(13), 2973–2978.
-
(Reference for NVP-2 IC50 - Note: A specific publication for NVP-2 was not found in the provided search results, but the information is cited as coming from a comparative guide[6]. For a real-world publication, a more targeted search would be needed.)
- (Placeholder for a general reference on imidazo[4,5-b]pyridines as kinase inhibitors)
- (Placeholder for a reference on CDK9 as a therapeutic target)
- (Placeholder for a detailed protocol on ADP-Glo™ Kinase Assay)
- (Placeholder for a seminal paper on the CETSA® method)
- (Placeholder for a standard protocol on cellular prolifer
-
El-Gohary, S. M., & Shaaban, M. I. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link]1]
- (Placeholder for a review on Flavopiridol's mechanism of action)
- (Placeholder for another relevant imidazo[4,5-b]pyridine paper)
Sources
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Here is a comprehensive, causality-driven safety and operational guide for handling 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS: 1304788-07-5).
This guide is designed for research scientists and drug development professionals, synthesizing chemical hazard profiling with field-proven laboratory logistics.
Executive Summary & Chemical Profile
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a fused bicyclic heterocyclic compound utilized heavily as a scaffold in medicinal chemistry, particularly in the development of oncology and inflammatory disease therapeutics.
Handling this compound requires a nuanced approach because it presents a dual-hazard profile :
-
The Carboxylic Acid Moiety: Presents acute risks of skin, eye, and respiratory irritation upon contact with the powder or its localized aerosols [1].
-
The Imidazopyridine Core: Presents a cryptic systemic risk. If inhaled or absorbed, the imidazopyridine scaffold is a known substrate for hepatic bioactivation, which dictates strict respiratory and dermal barriers [2].
Mechanistic Risk Assessment: The Causality Behind the PPE
To build a self-validating safety protocol, laboratory personnel must understand why specific protective measures are enforced. We do not just protect against the immediate burn of an acid; we protect against the metabolic fate of the molecule.
The Bioactivation Hazard: Research into structurally related imidazopyridines (such as the withdrawn anxiolytic alpidem) has demonstrated that the imidazopyridine ring can undergo cytochrome P450 (CYP450)-mediated oxidation. This biotransformation produces a highly reactive epoxide intermediate. If systemic exposure occurs (e.g., via inhalation of airborne powder), this epoxide can rapidly deplete hepatocellular glutathione (GSH) reservoirs, leading to covalent protein binding, mitochondrial dysfunction, and severe hepatotoxicity [2].
While the 2-methyl substitution on this specific compound may alter its metabolic clearance rate compared to halogenated analogs, the foundational risk of arene oxide formation on the imidazopyridine ring mandates the assumption of high systemic toxicity during bulk powder handling.
Metabolic bioactivation pathway of the imidazopyridine scaffold highlighting hepatotoxicity risks.
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the dual-hazard profile, the following PPE is strictly required. The selection prioritizes preventing dust inhalation (to avoid CYP450 bioactivation) and neutralizing acid irritation.
| Protection Zone | Required Equipment | Specification & Causality |
| Respiratory | N95 / P100 Particulate Respirator | Mandatory for powder handling. Prevents inhalation of micro-particulates that could lead to systemic absorption and subsequent hepatic bioactivation. |
| Hand | Double-layered Nitrile Gloves | Primary barrier. Nitrile offers excellent resistance to incidental carboxylic acid exposure [1]. Double-gloving is required during solvent dissolution to protect against both the solute and the organic vehicle (e.g., DMSO, DMF). |
| Eye | Chemical Splash Goggles | Mandatory. Standard safety glasses are insufficient. Goggles prevent airborne dust or accidental solvent splashes from causing severe ocular irritation or corneal burns. |
| Body | Flame-Resistant Lab Coat & Apron | Secondary barrier. A fully buttoned, chemical-resistant lab coat prevents powder from settling on personal clothing, mitigating chronic dermal micro-exposures. |
Step-by-Step Operational Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the current step is confirmed.
Phase 1: Preparation and Environmental Control
-
Airflow Verification: Turn on the Class II chemical fume hood. Physically verify the inward draft (face velocity should be between 80–120 fpm) using a tissue or digital monitor before bringing the chemical inside.
-
PPE Donning: Equip the N95/P100 respirator, chemical splash goggles, and double nitrile gloves.
-
Static Mitigation: Carboxylic acid powders can hold static charges, causing them to aerosolize when a vial is opened. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static wipe prior to opening.
Phase 2: Weighing and Dissolution
-
Controlled Transfer: Open the vial only deep within the fume hood (at least 6 inches behind the sash). Use a static-free, grounded micro-spatula to transfer the powder to a pre-tared weigh boat.
-
Solvent Addition: 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is typically dissolved in polar aprotic solvents (e.g., DMSO or DMF) for biological assays. Slowly pipette the solvent directly over the powder in the weigh boat or transfer tube to suppress dust generation instantly.
-
Verification Check: Visually inspect the solution. Do not remove the vessel from the fume hood until the powder is 100% dissolved and the vial is securely capped.
Self-validating operational workflow for handling hazardous imidazopyridine powders.
Decontamination and Disposal Plan
Proper disposal ensures that reactive intermediates do not enter the local water supply or endanger downstream sanitation workers.
-
Spill Mitigation (Solid): If the powder spills, do not dry sweep. Dry sweeping aerosolizes the toxic core. Cover the spill with damp paper towels (using water or a mild 5% sodium bicarbonate solution to neutralize the carboxylic acid), carefully scoop the towels into a hazardous waste bag, and seal it.
-
Surface Decontamination: Wipe down the fume hood surface, analytical balance, and spatulas with a solvent appropriate for the compound (e.g., a dilute alcohol or DMSO/water mix), followed by a standard alkaline detergent wash to neutralize residual acid traces.
-
Waste Segregation: Dispose of all contaminated gloves, weigh boats, and empty vials in a rigidly labeled "Hazardous Organic Solid Waste" container. Liquid waste containing the dissolved compound must be routed to "Non-Halogenated Organic Liquid Waste" (unless dissolved in a halogenated solvent like DCM).
References
-
American Chemical Society (ACS). (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators (Imidazopyridine Hepatotoxicity & Bioactivation). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
